molecular formula C17H24BrNO3 B1673338 Homatropine Methylbromide CAS No. 80-49-9

Homatropine Methylbromide

Numéro de catalogue: B1673338
Numéro CAS: 80-49-9
Poids moléculaire: 370.3 g/mol
Clé InChI: FUFVKLQESJNNAN-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Homatropine methylbromide is an organic bromide salt and an azabicycloalkane. It has a role as a muscarinic antagonist, an anti-ulcer drug and an antispasmodic drug.
This compound is a quaternary ammonium muscarinic acetylcholine receptor antagonist belonging to the group of medicines called anti-muscarinics. Homatropine is used to treat duodenal or stomach ulcers or intestine problems. It can be used together with antacids or other medicine in the treatment of peptic ulcer. It may also be used to prevent nausea, vomiting, and motion sickness.
This compound is the methylbromide salt of homatropine, a synthetic tertiary amine alkaloid with antimuscarinic properties. This compound, a competitive inhibitor of acetylcholine at the muscarinic receptor, blocks parasympathetic nerve stimulation, thereby inhibiting pepsin and gastrin secretion. When administered in high doses, this drug produces inhibitory effects on acetylcholine activity, specifically on smooth muscle located in the gastrointestinal, biliary, and genitourinary tracts, resulting in an anti-spasmodic effect.
RN given refers to bromide (endo-(+-))-isomer
See also: Homatropine (salt form of);  this compound;  Hydrocodone Bitartrate (component of).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFVKLQESJNNAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80-49-9
Record name Homatropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Homatropine methylbromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

191-192 °C
Details PhysProp
Record name Homatropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Core Mechanism of Homatropine Methylbromide on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) methylbromide is a quaternary ammonium (B1175870) antimuscarinic agent that exerts a relaxant effect on smooth muscle. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation. This comprehensive technical guide delineates the molecular interactions, signaling pathways, and physiological effects of homatropine methylbromide on various smooth muscle tissues. It provides an in-depth analysis of its receptor affinity and the subsequent cellular events that lead to smooth muscle relaxation. This document also includes detailed experimental protocols for the in vitro assessment of its pharmacological activity, aimed at facilitating further research and drug development in this area.

Introduction

Smooth muscle contractility is a fundamental physiological process, critical to the function of numerous organ systems, including the gastrointestinal, respiratory, and urinary tracts. The parasympathetic nervous system, through the neurotransmitter acetylcholine (ACh), plays a pivotal role in modulating smooth muscle tone. This compound, a synthetic derivative of atropine (B194438), is utilized clinically for its antispasmodic properties. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. This guide provides a detailed exploration of the core mechanism by which this compound induces smooth muscle relaxation.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) located on the surface of smooth muscle cells.[1][2] By binding to these receptors, it prevents acetylcholine from exerting its excitatory effects, which include stimulating smooth muscle contraction.[2] This antagonism is reversible and concentration-dependent.

Muscarinic Receptor Subtypes and Affinity

There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs). In smooth muscle, the M2 and M3 subtypes are predominantly expressed and are the primary targets for this compound. The M3 receptor is the main subtype mediating smooth muscle contraction.[3]

The affinity of this compound for muscarinic receptors can be quantified using various pharmacological parameters, such as the dissociation constant (Ki) and the pA2 value. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Quantitative Data on Receptor Affinity and Potency

The following tables summarize the available quantitative data for this compound and related muscarinic antagonists.

DrugTissueAgonistpA2 ValueReference
HomatropineGuinea Pig AtriaAcetylcholine7.21 (force), 7.07 (rate)[4]
HomatropineGuinea Pig StomachAcetylcholine7.13[4]
AtropineGuinea Pig Gastric FundusBethanechol8.16[5]
AtropineGuinea Pig Gastric Smooth MuscleBethanechol8.52[5]
AtropineGoat IleumAcetylcholine9.59 ± 0.022[6]
AtropineGuinea Pig IleumAcetylcholine9.93 ± 0.04[6]

Table 1: pA2 Values for Homatropine and Atropine in Various Smooth Muscle Tissues.

DrugReceptor SubtypeKi (nM)Reference
HomatropineM4 (Chick Heart)72.44[7]

Table 2: Ki Values for Homatropine at Muscarinic Receptor Subtypes.

DrugTissue/Cell LineIC50 (nM)Reference
This compoundEndothelial Muscarinic Receptors (WKY-E)162.5[4]
This compoundSmooth Muscle Muscarinic Receptors (SHR-E)170.3[4]

Table 3: IC50 Values for this compound.

Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells activates a signaling cascade that leads to contraction. This compound inhibits this pathway at the initial receptor-binding step.

Acetylcholine-Induced Contraction Pathway
  • Receptor Activation: Acetylcholine binds to the M3 muscarinic receptor.

  • G-Protein Activation: The receptor-agonist complex activates the Gq/11 G-protein.

  • Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates phospholipase C (PLC).[8][9]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex.

  • Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

  • Myosin Phosphorylation and Contraction: MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Inhibition by this compound

This compound, by competitively blocking the M3 receptor, prevents the initiation of this entire cascade, resulting in smooth muscle relaxation.

cluster_CellMembrane Smooth Muscle Cell Membrane cluster_Cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Homatropine Homatropine Methylbromide Homatropine->M3R Binds & Blocks Relaxation Smooth Muscle Relaxation Homatropine->Relaxation Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2_cyto Ca2+ SR->Ca2_cyto Releases Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Figure 1. Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isolated Organ Bath for Smooth Muscle Contractility

This protocol is used to measure the isometric contraction of isolated smooth muscle strips in response to agonists and antagonists.[11][12]

Materials:

  • Isolated tissue (e.g., guinea pig ileum, trachea, or rat aorta)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Agonist (e.g., acetylcholine, carbachol)

  • Antagonist (this compound)

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit solution. Prepare tissue strips or rings of appropriate dimensions.

  • Mounting: Mount the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washing every 15-20 minutes.

  • Viability Test: Elicit a contraction with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Cumulative Concentration-Response Curve (CCRC) for Agonist: Add the agonist in a cumulative manner, increasing the concentration in logarithmic steps, and record the contractile response until a maximal response is achieved.

  • Antagonist Incubation: Wash the tissue thoroughly and allow it to recover. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • CCRC in the Presence of Antagonist: Repeat the agonist CCRC in the presence of this compound.

  • Data Analysis: Plot the concentration-response curves. Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist. Calculate the dose ratio and subsequently the pA2 value using the Schild equation.[13][14]

start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue (60 min, 37°C) mount->equilibrate viability Test Viability (High KCl) equilibrate->viability wash1 Wash Tissue viability->wash1 ccrc_agonist Perform Agonist Cumulative Concentration- Response Curve (CCRC) wash1->ccrc_agonist wash2 Wash Tissue ccrc_agonist->wash2 incubate_antagonist Incubate with This compound wash2->incubate_antagonist ccrc_antagonist Perform Agonist CCRC in Presence of Antagonist incubate_antagonist->ccrc_antagonist analyze Analyze Data (Calculate pA2) ccrc_antagonist->analyze end End analyze->end start Start prepare_membranes Prepare Cell Membranes with Muscarinic Receptors start->prepare_membranes setup_assay Set up Assay: Membranes + Radioligand + Varying [Homatropine] prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end start Start culture_cells Culture Smooth Muscle Cells start->culture_cells load_dye Load Cells with Calcium-Sensitive Dye culture_cells->load_dye wash1 Wash Cells load_dye->wash1 baseline Record Baseline Fluorescence wash1->baseline stimulate_agonist Stimulate with Agonist & Record Fluorescence baseline->stimulate_agonist wash2 Wash Cells stimulate_agonist->wash2 incubate_antagonist Incubate with This compound wash2->incubate_antagonist stimulate_antagonist Stimulate with Agonist in Presence of Antagonist & Record Fluorescence incubate_antagonist->stimulate_antagonist analyze Analyze Fluorescence Data stimulate_antagonist->analyze end End analyze->end

References

What are the chemical properties of Homatropine Methylbromide for research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of Homatropine Methylbromide, a quaternary ammonium (B1175870) derivative of homatropine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its mechanism of action, key chemical characteristics, and established experimental protocols.

Chemical and Physical Properties

This compound is a synthetic tertiary amine alkaloid with antimuscarinic properties.[1] As a quaternary ammonium salt, it is a peripherally acting agent that does not readily cross the blood-brain barrier.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄BrNO₃[2]
Molecular Weight 370.28 g/mol [3]
CAS Number 80-49-9[2]
Melting Point 191-192 °C[4]
Appearance White, crystalline powder[4]
Solubility Very soluble in water; Freely soluble in ethanol; Soluble in DMSO[3][5]
pKa (Strongest Acidic) 11.99[3]
pKa (Strongest Basic) -4.1[3]

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][4] These G protein-coupled receptors are integral to the parasympathetic nervous system and are involved in a myriad of physiological processes.[6] By blocking the action of acetylcholine, this compound inhibits parasympathetic nerve stimulation.[1]

There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G proteins and downstream signaling pathways.[6] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP₃) and intracellular calcium. M2 and M4 receptors are generally coupled to Gi/o, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6]

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1M3M5 Acetylcholine M1M3M5 M1 / M3 / M5 Receptor ACh_M1M3M5->M1M3M5 Binds & Activates HMB_M1M3M5 Homatropine Methylbromide HMB_M1M3M5->M1M3M5 Blocks Gq11 Gq/11 M1M3M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response_M1M3M5 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Cellular_Response_M1M3M5 PKC->Cellular_Response_M1M3M5 ACh_M2M4 Acetylcholine M2M4 M2 / M4 Receptor ACh_M2M4->M2M4 Binds & Activates HMB_M2M4 Homatropine Methylbromide HMB_M2M4->M2M4 Blocks Gio Gi/o M2M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular_Response_M2M4 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_M2M4

Caption: Muscarinic receptor signaling pathways antagonized by this compound.

Quantitative Pharmacological Data

The antagonistic activity of this compound has been quantified in various in vitro systems. The following tables summarize key affinity and potency data.

Table 2: In Vitro Potency of this compound

ParameterTissue/Cell LineValueSource
IC₅₀ Endothelial Muscarinic Receptors (WKY-E Rats)162.5 nM[3]
IC₅₀ Smooth Muscle Muscarinic Receptors (SHR-E Rats)170.3 nM[3]

Table 3: Antagonist Affinity of Homatropine

ParameterTissueValueSource
pA₂ Guinea Pig Stomach7.13[3]
pA₂ Guinea Pig Atria (Force)7.21[3]
pA₂ Guinea Pig Atria (Rate)7.07[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's pharmacological profile.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing Muscarinic Receptor Subtype (M1-M5) start->prep_membranes setup_assay Set up Assay Plate prep_membranes->setup_assay add_components Add Assay Components to Wells: - Cell Membranes - Radioligand (e.g., [³H]-NMS) - Varying concentrations of This compound setup_assay->add_components incubation Incubate to Reach Equilibrium add_components->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation data_analysis Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation scintillation->data_analysis end End data_analysis->end

References

Homatropine Methylbromide: A Technical Review of Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) methylbromide is a quaternary ammonium (B1175870) antimuscarinic agent widely utilized for its peripheral effects on the gastrointestinal and respiratory tracts. As a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, its therapeutic efficacy is intrinsically linked to its interaction with the five distinct muscarinic receptor subtypes (M1-M5). This technical guide provides an in-depth review of the current state of knowledge regarding the muscarinic receptor subtype selectivity of homatropine methylbromide. While comprehensive quantitative data for its binding affinity across all five cloned human receptor subtypes remains elusive in publicly available literature, this document synthesizes the existing data from studies on native tissues and provides detailed experimental protocols for the characterization of muscarinic antagonists. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to aid in the understanding of its pharmacological assessment.

Introduction

This compound is a derivative of homatropine, featuring a methylbromide group that confers a quaternary ammonium structure. This chemical modification limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects and making it a valuable agent for peripheral applications.[1] It is clinically employed to reduce gastric secretions and motility in conditions such as peptic ulcers and to control respiratory secretions.[1] The therapeutic and adverse effects of this compound are mediated through its blockade of muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors comprising five subtypes (M1, M2, M3, M4, and M5).[2] Understanding the selectivity profile of this compound for these subtypes is crucial for predicting its clinical effects and for the development of more targeted antimuscarinic therapies.

Quantitative Analysis of Receptor Affinity

A comprehensive search of the scientific literature reveals a notable gap in the availability of specific binding affinities (Ki or pKi values) of this compound for each of the five cloned human muscarinic receptor subtypes (M1-M5). However, several studies have characterized its antagonist activity in native tissues, which express a mixture of these receptor subtypes. The available quantitative data are summarized in the tables below.

Table 1: Functional Antagonist Potency of Homatropine in Native Tissues

TissueSpeciesAgonistParameterValuePredominant Receptor Subtypes
StomachGuinea PigNot SpecifiedpA27.13M1, M3
Atria (force)Guinea PigNot SpecifiedpA27.21M2
Atria (rate)Guinea PigNot SpecifiedpA27.07M2

Data compiled from commercially available datasheets.[3]

Table 2: Inhibitory Concentration of this compound in Vascular Tissues

TissueSpeciesParameterValue (nM)Predominant Receptor Subtypes
Endothelial Muscarinic ReceptorsRat (WKY-E)IC50162.5M3
Smooth Muscle Muscarinic ReceptorsRat (SHR-E)IC50170.3M2, M3

Data compiled from commercially available datasheets.[3]

Experimental Protocols

The determination of muscarinic receptor subtype selectivity involves a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays for Antagonist Affinity (Ki) Determination

Radioligand binding assays are a direct measure of the affinity of a compound for a receptor. Competition binding assays are typically used to determine the inhibition constant (Ki) of an unlabeled antagonist.

Objective: To determine the affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (hM1-hM5).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled antagonist: this compound.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the specific muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand ([³H]-NMS, typically at a concentration close to its Kd value).

    • Add increasing concentrations of the unlabeled antagonist, this compound.

    • To determine non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine) to a set of wells.

    • To determine total binding, add only the radioligand and assay buffer.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled antagonist by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the antagonist concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Functional Assays for Antagonist Potency (pA2) Determination (Schild Analysis)

Functional assays measure the effect of an antagonist on the response induced by an agonist. Schild analysis is a classical pharmacological method used to determine the affinity of a competitive antagonist.

Objective: To determine the antagonist potency (pA2) of this compound at each of the five human muscarinic receptor subtypes.

Materials:

  • Cell lines stably expressing a single human muscarinic receptor subtype.

  • Agonist: A full muscarinic agonist such as carbachol (B1668302) or acetylcholine.

  • Antagonist: this compound.

  • Appropriate assay medium and reagents for measuring the functional response (e.g., for M1, M3, M5 receptors, a calcium-sensitive dye for measuring intracellular calcium mobilization; for M2, M4 receptors, reagents for measuring adenylyl cyclase activity).

  • Plate reader or other suitable detection instrument.

Procedure:

  • Cell Culture: Culture the cells expressing the specific muscarinic receptor subtype in appropriate growth medium.

  • Assay Preparation:

    • Seed the cells into 96-well plates.

    • For calcium mobilization assays, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • For adenylyl cyclase assays, pre-treat the cells with forskolin (B1673556) to stimulate cAMP production.

  • Schild Analysis:

    • Generate a cumulative concentration-response curve for the agonist in the absence of the antagonist.

    • In separate sets of wells, pre-incubate the cells with a fixed concentration of this compound for a sufficient time to allow for equilibrium.

    • Generate a cumulative concentration-response curve for the agonist in the presence of each concentration of the antagonist.

  • Measurement of Response: Measure the functional response (e.g., fluorescence intensity for calcium mobilization, cAMP levels for adenylyl cyclase activity) at each agonist concentration.

  • Data Analysis:

    • Plot the agonist concentration-response curves in the absence and presence of the antagonist.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

    • Perform a linear regression on the Schild plot. For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The pA2 value is a measure of the antagonist's affinity.

Visualizing Muscarinic Receptor Signaling and Experimental Workflows

To further aid in the understanding of the pharmacological evaluation of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow.

Muscarinic_Receptor_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M135 M1/M3/M5 Receptor ACh_1->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 leads to PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response_1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Cell_Response_1 PKC->Cell_Response_1 ACh_2 Acetylcholine M24 M2/M4 Receptor ACh_2->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP leads to Cell_Response_2 Cellular Response (e.g., ↓ Heart Rate, ↓ Neurotransmitter Release) cAMP->Cell_Response_2

Muscarinic receptor signaling pathways.

Experimental_Workflow_for_Antagonist_Affinity cluster_workflow Workflow for Determining Muscarinic Antagonist Affinity start Start cell_culture Cell Culture with Cloned Muscarinic Receptors (M1-M5) start->cell_culture membrane_prep Cell Membrane Preparation cell_culture->membrane_prep functional_assay Functional Assay (Schild Analysis) cell_culture->functional_assay binding_assay Radioligand Competition Binding Assay membrane_prep->binding_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ic50_ki Determine IC50 and Ki (Binding Affinity) data_analysis->ic50_ki ec50_pa2 Determine EC50 and pA2 (Functional Potency) data_analysis->ec50_pa2 selectivity_profile Generate Subtype Selectivity Profile ic50_ki->selectivity_profile ec50_pa2->selectivity_profile end End selectivity_profile->end

Experimental workflow for antagonist affinity.

Conclusion

This compound is a peripherally acting muscarinic antagonist with established clinical utility. While it is generally considered to be a non-selective antagonist of muscarinic receptors, a comprehensive, publicly available dataset detailing its binding affinities (Ki values) or functional potencies (pA2 values) at each of the five cloned human muscarinic receptor subtypes is currently lacking. The available data from native tissue preparations suggest a broad spectrum of activity against muscarinic receptors. To definitively characterize its subtype selectivity, further studies utilizing recombinant human muscarinic receptors are required. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, which are essential for a more complete understanding of the pharmacology of this compound and for the rational design of future antimuscarinic drugs with improved selectivity and therapeutic profiles.

References

Homatropine Methylbromide: A Technical Guide to its Activity in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) Methylbromide is a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist. As a quaternary ammonium (B1175870) compound, it possesses limited ability to cross the blood-brain barrier, thereby minimizing central nervous system effects and localizing its action to peripheral systems. This technical guide provides an in-depth overview of the biological systems in which Homatropine Methylbromide is active, its mechanism of action, and relevant quantitative pharmacological data. Detailed experimental protocols for assessing its activity and diagrams of the associated signaling pathways are also presented to support further research and drug development.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] It competes with the endogenous neurotransmitter, acetylcholine, for binding sites on these receptors, thereby inhibiting the physiological responses mediated by parasympathetic nerve stimulation.[2][4] The antagonism of mAChRs by this compound is reversible. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, can trigger a variety of intracellular signaling cascades, including the inhibition of adenylyl cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels.[1][2] this compound has been shown to be an antagonist at M1, M2, and M4 muscarinic receptor subtypes.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the muscarinic acetylcholine receptor signaling cascade. By blocking the binding of acetylcholine to M1, M2, and M3 receptors (the predominant subtypes in peripheral tissues), it prevents the activation of their respective G-proteins and downstream effector systems.

cluster_membrane Cell Membrane cluster_response Cellular Response ACh Acetylcholine M1_M3 M1/M3 Receptor ACh->M1_M3 Binds M2 M2 Receptor ACh->M2 Binds HMB Homatropine Methylbromide HMB->M1_M3 Blocks HMB->M2 Blocks Gq_11 Gq/11 M1_M3->Gq_11 Activates Gi_o Gi/o M2->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits K_channel K+ Channel Gi_o->K_channel Opens PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP Converts Inhibition_of_Secretion Inhibition of Secretion cAMP->Inhibition_of_Secretion Decreased_Heart_Rate Decreased Heart Rate K_channel->Decreased_Heart_Rate Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Glandular_Secretion Glandular Secretion PKC->Glandular_Secretion

Figure 1: Muscarinic Receptor Signaling Pathways Antagonized by this compound.

Activity in Biological Systems

This compound's antagonism of muscarinic receptors leads to a range of effects across various biological systems.

Gastrointestinal System

In the gastrointestinal (GI) tract, this compound reduces motility and secretory activity.[1] This leads to an antispasmodic effect, making it useful in the treatment of intestinal spasms and abdominal cramps.[5][6] It also inhibits pepsin and gastrin secretion and can delay gastric emptying, which has led to its use in managing peptic and duodenal ulcers.[1][4]

Genitourinary and Biliary Systems

The drug reduces the tone of the ureter and urinary bladder.[1] It also exerts a mild relaxant effect on the bile ducts and gallbladder.[1]

Respiratory System

This compound acts as a bronchodilator by relaxing the smooth muscles of the bronchi and reducing secretions in the respiratory tract.[3]

Ocular System

While topically applied homatropine hydrobromide is more commonly used for its ocular effects, this compound can produce a mild mydriatic (pupil-dilating) effect.[7]

Cardiovascular System

By blocking muscarinic receptors in the heart, this compound can lead to tachycardia (an increased heart rate).[3]

Exocrine Glands

The anticholinergic action of this compound leads to a decrease in secretions from various exocrine glands, including salivary and sweat glands, which can result in side effects such as dry mouth.[8]

Quantitative Data

The following tables summarize the available quantitative data for the activity of this compound.

Table 1: In Vitro Receptor Affinity and Potency

ParameterReceptor/TissueSpeciesValueReference
IC₅₀Endothelial Muscarinic ReceptorsWKY Rat162.5 nM[9]
IC₅₀Smooth Muscle Muscarinic ReceptorsSHR Rat170.3 nM[9]
pA₂Muscarinic Receptors (Stomach)Guinea Pig7.13[4]
pA₂Muscarinic Receptors (Atria - Force)Guinea Pig7.21[4]
pA₂Muscarinic Receptors (Atria - Rate)Guinea Pig7.07[4]

Table 2: In Vivo Pharmacokinetic Parameters

Route of AdministrationSpeciesKey FindingsReference
RectalRatHigher and more rapid peak plasma concentrations compared to other routes. After 12 hours, 28% of ¹⁴C-labeled drug was excreted in urine and 56% remained in the large intestine.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human M1, M2, or M3 receptor subtypes)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well microplates

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Calculate the specific binding at each concentration of this compound.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Prep Prepare Serial Dilutions of This compound Mix Mix Membranes, Radioligand, and this compound in 96-well plate Prep->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Scintillate Add Scintillation Cocktail and Count Radioactivity Wash->Scintillate Analyze Data Analysis: Calculate IC50 and Ki Scintillate->Analyze Dissect Dissect and Mount Guinea Pig Ileum in Organ Bath Equilibrate Equilibrate Tissue Under Resting Tension Dissect->Equilibrate ACh_CRC Generate Acetylcholine Concentration-Response Curve (CRC) Equilibrate->ACh_CRC Wash1 Wash Tissue ACh_CRC->Wash1 Incubate_HMB Incubate with This compound Wash1->Incubate_HMB ACh_CRC_HMB Generate Acetylcholine CRC in Presence of HMB Incubate_HMB->ACh_CRC_HMB Wash2 Wash Tissue ACh_CRC_HMB->Wash2 Repeat Repeat with Different HMB Concentrations Wash2->Repeat Analyze Data Analysis: Calculate pA2 Repeat->Analyze

References

Foundational Differences Between Homatropine Methylbromide and Atropine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational differences between two prominent muscarinic acetylcholine (B1216132) receptor antagonists: homatropine (B1218969) methylbromide and atropine (B194438). This document delves into their distinct chemical structures, mechanisms of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Chemical and Pharmacological Distinctions

Homatropine methylbromide and atropine are both competitive antagonists of muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine.[1] However, their chemical structures and resulting pharmacological profiles exhibit critical differences that dictate their clinical applications and side-effect profiles.

Atropine , a tertiary amine, is a naturally occurring belladonna alkaloid. Its structure allows it to readily cross the blood-brain barrier, leading to both peripheral and central nervous system effects.[2] In contrast, This compound is a synthetic quaternary ammonium (B1175870) compound.[3] The presence of a positively charged nitrogen atom significantly limits its lipid solubility and ability to penetrate the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects.[3] Homatropine is generally considered to be less potent and has a shorter duration of action compared to atropine.[3]

Comparative Quantitative Data

The following tables summarize the key quantitative parameters that differentiate this compound and atropine, providing a basis for direct comparison.

Table 1: Muscarinic Receptor Binding Affinities (Ki/pA2/pKB)
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorSource
Atropine Ki: 1.27±0.36 nMKi: 3.24±1.16 nMKi: 2.21±0.53 nMKi: 0.77±0.43 nMKi: 2.84±0.84 nM[4]
pKB: 9.17±0.04-pKB: 9.70±0.04pKB: 9.29±0.09pKB: 8.99±0.02[5]
pA2: 8.72±0.28 (human colon)pA2: 8.60±0.08 (human colon)---[6]
This compound -pA2: 7.21 (guinea-pig atria)pA2: 7.13 (guinea-pig stomach)--[7]
Ki: 2.3 nM (rat aorta, mixed subtypes)----[8]

Note: pA2 and pKB values are functionally equivalent measures of antagonist potency.

Table 2: Comparative Ophthalmic Effects (Cycloplegia and Mydriasis)

This table summarizes the clinical efficacy of ophthalmic preparations of homatropine and atropine in inducing cycloplegia (paralysis of accommodation) and mydriasis (pupil dilation).

ParameterHomatropine (2%)Atropine (1%)SignificanceSource
Residual Accommodation (Diopters) 3.1 ± 0.5 D1.8 ± 0.4 DP < 0.001[9]
Hyperopic Spherical Equivalent (Diopters) 3.5 ± 2.3 D4.2 ± 2.5 DP < 0.001[9]
Myopic Spherical Equivalent (Diopters) -2.1 ± 1.4 D-1.8 ± 1.4 DP < 0.001[9]
Overall Blur Strength 2.9 ± 1.93.1 ± 2.1P = 0.003[9]

Atropine demonstrates a more profound and consistent cycloplegic effect compared to homatropine.[9]

Table 3: Comparative Systemic Side Effects (from Ophthalmic Administration)

While both drugs can cause systemic side effects, the incidence and severity can differ. This table provides a qualitative comparison of commonly reported adverse effects.

Side EffectHomatropineAtropineNotes
Central Nervous System Less frequent due to poor BBB penetration.More frequent, can include confusion, hallucinations, and delirium, especially in children and the elderly.[2][10]The quaternary structure of this compound is key to its reduced CNS toxicity.
Cardiovascular Tachycardia can occur.Tachycardia is a common side effect.
Gastrointestinal Dry mouth, decreased GI motility.Pronounced dry mouth, constipation.
Ocular Transient stinging, blurred vision, photophobia.[7]Similar to homatropine, but effects are more prolonged.[9]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Antagonists

This protocol describes a standard competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound or atropine) for muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Ki) of a test antagonist at a specific muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

  • Test antagonist (this compound or Atropine).

  • Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 10 µM Atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Vacuum manifold.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Atropine.

    • Competition: 50 µL of serial dilutions of the test antagonist (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Add 50 µL of [³H]-NMS (at a concentration close to its Kd) to all wells.

  • Add 150 µL of the cell membrane suspension to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the NSB counts from the TB counts.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific [³H]-NMS binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes Plate_Setup 96-well Plate Setup (TB, NSB, Competition) Membranes->Plate_Setup Radioligand [3H]-NMS Radioligand->Plate_Setup Antagonist Test Antagonist Antagonist->Plate_Setup NSB_Control NSB Control NSB_Control->Plate_Setup Incubation Incubation (60-90 min) Plate_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki calculation) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound and atropine exert their effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two major signaling cascades based on the G-protein they couple to.

Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Antagonism of these receptors by this compound or atropine inhibits the following cascade:

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor M1/M3/M5 Receptor ACh->M_Receptor Activates Antagonist This compound or Atropine Antagonist->M_Receptor Blocks Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi-Coupled Muscarinic Receptor Signaling (M2, M4)

The M2 and M4 receptor subtypes couple to Gi/o proteins. Antagonism of these receptors by this compound or atropine leads to an increase in cellular cAMP levels by inhibiting the following pathway:

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor M2/M4 Receptor ACh->M_Receptor Activates Antagonist This compound or Atropine Antagonist->M_Receptor Blocks Gi Gi Protein M_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation Cellular_Response Cellular Response (e.g., decreased heart rate) PKA_Activation->Cellular_Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

Conclusion

The foundational differences between this compound and atropine stem from a subtle yet critical structural modification: the quaternization of the nitrogen atom in this compound. This chemical change dramatically alters its pharmacokinetic profile, primarily by limiting its entry into the central nervous system. As a result, this compound offers a more peripherally selective anticholinergic effect compared to atropine.

Quantitative data reveals that atropine is a more potent antagonist at muscarinic receptors and induces a more profound clinical effect in ophthalmic applications. However, this increased potency is accompanied by a greater risk of central nervous system side effects. The choice between these two agents in a clinical or research setting is therefore a trade-off between desired potency and the acceptable level of central nervous system involvement. This guide provides the foundational knowledge and data necessary for informed decision-making in the development and application of muscarinic receptor antagonists.

References

Synthesis and Purification of Homatropine Methylbromide: An In-depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of homatropine (B1218969) methylbromide for laboratory applications. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the processes involved.

Introduction

Homatropine methylbromide is a quaternary ammonium (B1175870) salt of homatropine, a tropane (B1204802) alkaloid that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its peripheral anticholinergic effects make it a valuable compound in ophthalmology for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). In the laboratory, it serves as a crucial tool for studying the pharmacology of the parasympathetic nervous system and for the development of novel anticholinergic agents. This document outlines the key steps for its synthesis and purification, ensuring a high-purity final product suitable for research purposes.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the esterification of tropine (B42219) with a mandelic acid derivative to form homatropine. The second step is the quaternization of the tertiary amine of homatropine with methyl bromide.

Step 1: Synthesis of Homatropine Free Base

Several methods exist for the synthesis of homatropine. A common approach involves the reaction of tropine with an activated form of mandelic acid, such as O-formylmandeloyl chloride, followed by hydrolysis to yield homatropine free base.

  • Preparation of O-Formyl-homatropine:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 10 g of tropine and 14 g of triethylamine (B128534) in 80 mL of dichloromethane.

    • Stir the mixture to ensure complete dissolution.

    • Dropwise, add 17 g of O-formylmandeloyl chloride to the solution.

    • Continue stirring at room temperature for 5 hours[1].

    • After the reaction is complete, wash the reaction mixture with water.

    • Separate the organic layer and concentrate it under reduced pressure to obtain crude O-formyl-homatropine.

  • Hydrolysis to Homatropine Free Base:

    • To the crude O-formyl-homatropine, add 40 mL of methanol (B129727) and 20 mL of 20% sulfuric acid[1].

    • Stir the mixture at room temperature for 2 hours to facilitate hydrolysis[1].

    • After hydrolysis, carefully basify the solution to a pH of 9-10 using sodium hydroxide (B78521) solution[1].

    • Extract the aqueous solution with ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to yield crude homatropine as a viscous liquid[1].

Crude homatropine can be purified by recrystallization.

  • Dissolve the crude homatropine in a minimal amount of hot acetone (B3395972).

  • Slowly add hexane (B92381) until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Step 2: Quaternization of Homatropine to this compound

The final step is the quaternization of the purified homatropine free base with methyl bromide.

  • Dissolve 100 g (0.363 mole) of purified homatropine free base in acetone to get a clear solution.

  • Separately, prepare a solution of methyl bromide in acetone (e.g., 125 g in 300 mL).

  • Add the methyl bromide solution to the homatropine solution at 30-35 °C.

  • Stir the reaction mixture overnight. The product will precipitate out of the solution.

  • Filter the precipitate, wash with acetone, and dry to obtain crude this compound.

Purification of this compound

A high-purity final product is essential for research applications. Recrystallization is an effective method for purifying crude this compound.

Experimental Protocol: Recrystallization of this compound[2]
  • Place 100 g of crude this compound (purity ~98.2%) in 100 g of methanol.

  • Heat the mixture to 60°C with stirring to dissolve the solid completely. Continue stirring for approximately 20 minutes.

  • At room temperature, gradually add the methanol solution to 800 g of acetone with stirring.

  • Cool the mixture to approximately 0°C to induce crystallization. Allow the crystals to grow for 2 hours.

  • Collect the purified crystals by suction filtration.

  • Dry the crystals in a vacuum oven at 60°C for 5 hours to obtain pure this compound.

Data Presentation

The following tables summarize quantitative data from various sources for the synthesis and purification of homatropine and its methylbromide salt.

Table 1: Synthesis of Homatropine Precursors and Homatropine

Reactants (Tropine + Mandelic Acid Derivative)SolventReaction TimeProductCrude Yield
Tropine + O-formylmandeloyl chlorideDichloromethane5 hoursO-formyl-homatropine~98% (calculated from crude product weight)[1]
O-formyl-homatropine + H₂SO₄/MethanolMethanol/Water2 hoursHomatropine~90% (calculated from crude product weight)[1]

Table 2: Quaternization of Homatropine

Reactants (Homatropine + Methyl Bromide)SolventReaction TimeTemperatureProductYieldPurity
Homatropine + Methyl BromideAcetoneOvernight30-35 °CThis compound82%99.5% (after purification)

Table 3: Purification of this compound by Recrystallization [2]

Starting MaterialSolvent System (A:B)Mass Ratio (Crude:A:B)Crystallization Temp.Yield of Pure ProductFinal Purity
100 g Crude HMB (98.2% purity)Methanol:Acetone1:1:8~0 °C72.3 g>99.5%
100 g Crude HMB (98.2% purity)Ethanol:Acetone1:1.5:10~0 °C75.6 g>99.5%

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in smooth muscle. The following diagram illustrates the signaling pathway that is inhibited by this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor M3 Muscarinic Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction pkc->contraction Contributes to ca_release->contraction Leads to acetylcholine Acetylcholine acetylcholine->receptor Binds & Activates homatropine Homatropine Methylbromide homatropine->receptor Blocks

Caption: M3 muscarinic receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for Synthesis and Purification

The overall workflow from starting materials to the final purified product is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Step 1: Homatropine Synthesis cluster_quaternization Step 2: Quaternization cluster_purification Step 3: Final Purification start Tropine + O-Formylmandeloyl Chloride esterification Esterification in Dichloromethane (5 hours, Room Temp) start->esterification hydrolysis Acidic Hydrolysis (H₂SO₄/Methanol, 2 hours) esterification->hydrolysis workup1 Basification (pH 9-10) & Extraction with Ethyl Acetate hydrolysis->workup1 crude_homatropine Crude Homatropine Free Base workup1->crude_homatropine purification1 Recrystallization (Acetone/Hexane) crude_homatropine->purification1 pure_homatropine Pure Homatropine Free Base purification1->pure_homatropine quaternization_reaction Reaction with Methyl Bromide in Acetone (Overnight, 30-35 °C) pure_homatropine->quaternization_reaction crude_hmb Crude this compound quaternization_reaction->crude_hmb recrystallization Recrystallization (Methanol/Acetone, 0 °C) crude_hmb->recrystallization final_product Pure this compound (>99.5% Purity) recrystallization->final_product

References

An In-Depth Technical Guide to the Pharmacodynamics of Homatropine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) methylbromide is a quaternary ammonium (B1175870) antimuscarinic agent.[1] As a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, it finds application in various therapeutic areas, including the treatment of gastrointestinal disorders and as a component in combination with other drugs.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of homatropine methylbromide, detailing its mechanism of action, receptor binding affinities, and effects on physiological systems. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1] These receptors are G-protein coupled receptors that are integral to the parasympathetic nervous system and are also present on smooth muscles that respond to acetylcholine but lack cholinergic innervation.[1] By blocking these receptors, this compound effectively antagonizes the actions of acetylcholine, leading to a reduction in parasympathetic tone.

The muscarinic acetylcholine receptor family consists of five subtypes, M1 through M5. These subtypes are coupled to different G-proteins and mediate distinct intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] this compound acts as an antagonist at these receptors, thereby blocking these downstream signaling events.

Quantitative Pharmacodynamic Data

The affinity and potency of this compound at muscarinic receptors have been quantified in various in vitro studies. The following tables summarize the available quantitative data.

ParameterValueSpeciesTissue/SystemReference
IC50 162.5 nMWistar Kyoto Rat (WKY)Endothelial Muscarinic Receptors[3]
170.3 nMSpontaneously Hypertensive Rat (SHR)Smooth Muscle Muscarinic Receptors[3]
pA2 7.13Guinea PigStomach Muscarinic Receptors[3]
7.21Guinea PigAtria Muscarinic Receptors (Force)[3]
7.07Guinea PigAtria Muscarinic Receptors (Rate)[3]

Table 1: Potency and Affinity of this compound

Detailed Experimental Protocols

Radioligand Binding Assay for IC50 Determination in Rat Aorta

This protocol is based on the methodology described by Sim and Manjeet (1993) for characterizing muscarinic receptors in rat aorta.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to muscarinic receptors in endothelial and smooth muscle membranes of rat aorta.

Materials:

  • Wistar Kyoto (WKY) and Spontaneously Hypertensive (SHR) rats

  • [3H]-Acetylcholine (Radioligand)

  • This compound

  • Scopolamine and Atropine (for comparison)

  • Pirenzepine and 4-DAMP (for subtype characterization)

  • Guanylyl-imididiphosphate (GppNHp)

  • Buffer solutions (e.g., Tris-HCl)

  • Scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Protocol:

  • Tissue Preparation:

    • Euthanize WKY and SHR rats and excise the thoracic aorta.

    • Carefully separate the endothelium from the smooth muscle tissue.

    • Homogenize each tissue type separately in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellets in the assay buffer.

  • Binding Assay:

    • In a series of tubes, incubate the membrane preparations with a fixed concentration of [3H]-Acetylcholine.

    • To separate sets of tubes, add increasing concentrations of unlabeled this compound.

    • Include control tubes with no competitor and tubes with a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

    • Incubate the tubes at a controlled temperature for a specific duration to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-Acetylcholine, using non-linear regression analysis.

Schild Analysis for pA2 Determination in Guinea Pig Atria and Stomach

This protocol is based on the functional antagonism studies described by Leung and Mitchelson (1982).

Objective: To determine the pA2 value of this compound, a measure of its competitive antagonist potency, at muscarinic receptors in isolated guinea pig atria and stomach.

Materials:

  • Guinea pigs

  • Carbachol or Oxotremorine (Muscarinic agonists)

  • This compound

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic force transducer and data acquisition system.

Protocol:

  • Tissue Preparation:

    • Euthanize a guinea pig and dissect out the left atrium and a strip of stomach muscle.

    • Mount the tissues in separate organ baths containing the physiological salt solution.

    • Allow the tissues to equilibrate under a resting tension for a specified period, with regular changes of the bath solution.

  • Agonist Dose-Response Curve (Control):

    • Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractile or inotropic response.

  • Antagonist Incubation:

    • Wash the tissue thoroughly to remove the agonist.

    • Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time to ensure equilibrium.

  • Agonist Dose-Response Curve (in the presence of Antagonist):

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least two other different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling and Antagonism by this compound

The following diagram illustrates the primary signaling pathways activated by muscarinic receptor stimulation and the point of inhibition by this compound.

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_response Cellular Response ACh Acetylcholine M_Receptor Muscarinic Receptor (M1/M3/M5 or M2/M4) ACh->M_Receptor Binds & Activates Gq Gq/11 M_Receptor->Gq Activates (M1, M3, M5) Gi Gi/o M_Receptor->Gi Activates (M2, M4) Homatropine Homatropine Methylbromide Homatropine->M_Receptor Competitively Blocks PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Reduction AC->cAMP Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC PKA ↓ PKA Activity cAMP->PKA

Caption: Muscarinic Receptor Signaling Pathways and this compound Inhibition.

Experimental Workflow for Schild Analysis

The following diagram outlines the logical flow of a Schild analysis experiment to determine the pA2 value of an antagonist.

Schild_Analysis_Workflow cluster_prep Preparation cluster_control Control Experiment cluster_antagonist Antagonist Experiments cluster_analysis Data Analysis Tissue_Prep Isolate and Mount Tissue in Organ Bath Equilibration Equilibrate Tissue Tissue_Prep->Equilibration Control_DRC Generate Agonist Dose-Response Curve (Control) Equilibration->Control_DRC Calc_EC50_Control Calculate Control EC50 Control_DRC->Calc_EC50_Control Antagonist_Inc Incubate with Antagonist (Conc. 1) Calc_EC50_Control->Antagonist_Inc Antagonist_DRC1 Generate Agonist Dose-Response Curve Antagonist_Inc->Antagonist_DRC1 Calc_EC50_Ant1 Calculate EC50 (Conc. 1) Antagonist_DRC1->Calc_EC50_Ant1 Repeat_Ant Repeat with Different Antagonist Concentrations (Conc. 2, 3...) Calc_EC50_Ant1->Repeat_Ant Calc_DR Calculate Dose Ratios (DR = EC50_ant / EC50_ctrl) Repeat_Ant->Calc_DR Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Calc_DR->Schild_Plot Determine_pA2 Determine pA2 (x-intercept) Schild_Plot->Determine_pA2

Caption: Experimental Workflow for Schild Analysis.

Conclusion

This compound is a well-characterized competitive antagonist of muscarinic acetylcholine receptors. Its pharmacodynamic profile, defined by its affinity for these receptors and its ability to inhibit acetylcholine-mediated signaling, underpins its clinical utility. This guide has provided a detailed overview of its mechanism of action, quantitative pharmacodynamic parameters, and the experimental methodologies used to determine them. The provided diagrams offer a visual representation of the complex signaling pathways and experimental workflows, serving as a valuable tool for researchers in the field. Further research into the subtype selectivity of this compound and its effects on various physiological systems will continue to enhance our understanding of this important therapeutic agent.

References

Homatropine Methylbromide: A Technical Guide to Stability and Storage for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Homatropine (B1218969) Methylbromide, a quaternary ammonium (B1175870) anticholinergic agent. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results in research and development settings. This document outlines the key chemical properties, degradation pathways, and analytical methodologies pertinent to the stability assessment of Homatropine Methylbromide.

Chemical and Physical Properties

This compound is a white, odorless, crystalline powder. It is soluble in water and alcohol. Key identification and physical properties are summarized in the table below.

PropertyValue
Chemical Name8-Methyl-3-(2-phenyl-2-hydroxyacetoxy)tropanium bromide
Molecular FormulaC₁₇H₂₄BrNO₃
Molecular Weight370.28 g/mol
CAS Number80-49-9
Melting Point191-192 °C

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, particularly under alkaline conditions. The ester linkage is susceptible to cleavage, yielding tropine (B42219) methylbromide and mandelic acid. The rate of hydrolysis is influenced by pH and temperature. Studies have shown that the hydrolysis of homatropine is catalyzed by hydroxyl ions[1]. The presence of an α-hydroxyl group in the mandelyl portion of the molecule contributes to a faster hydrolysis rate compared to similar compounds without this group[1].

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Summary of Forced Degradation Studies

While specific quantitative data from forced degradation studies are not extensively available in the public domain, the following table summarizes the typical conditions and observed outcomes from published literature. The primary degradation product observed is a result of hydrolysis.

Stress ConditionTypical Reagents and ConditionsObserved Degradation
Acid Hydrolysis 0.5N HCl at 60°C for 180 minutesDegradation observed
Base Hydrolysis 0.025N NaOH at room temperature for 60 minutesSignificant degradation observed
Oxidation 5% H₂O₂ at room temperature for 50 minutesDegradation observed
Thermal Degradation 105°C for 24 hoursDegradation observed
Photodegradation Exposure to 1.2 million lux hours and 200 Wh/m²Degradation observed

Note: The extent of degradation can vary depending on the specific experimental conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound for experimental use. The following conditions are recommended based on available data from safety data sheets and stability guidelines.

ConditionRecommendationRationale
Temperature Store in a dry, cool, and well-ventilated place. For solutions in solvent, storage at -20°C for up to 1 month and -80°C for up to 6 months is recommended.To minimize thermal degradation and hydrolysis.
Light Protect from light.To prevent photodegradation.
Humidity Store in a tightly sealed container to protect from moisture.To prevent hydrolysis.
Incompatibilities Avoid strong acids, strong bases, and strong oxidizing agents.To prevent chemical degradation.

Experimental Protocols

This section details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of this compound and its degradation products. This method is crucial for accurately assessing the stability of the compound under various conditions.

Stability-Indicating UPLC Method

This method is designed to separate this compound from its potential degradation products, ensuring an accurate measurement of its concentration over time.

Chromatographic Conditions:

ParameterSpecification
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A Buffer: 14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine. Adjust pH to 2.0 with phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program A simple gradient program should be optimized to achieve adequate separation.
Flow Rate 0.45 mL/min
Column Temperature 45°C
Detection Wavelength 205 nm
Injection Volume 20 µL

Solution Preparation:

  • Diluent: A suitable mixture of water and acetonitrile.

  • Standard Solution: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 0.5 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the this compound to be tested in the diluent to achieve a similar concentration to the standard solution.

Forced Degradation Experimental Workflow

The following workflow outlines the steps for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.5N HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.025N NaOH, RT) prep->base Expose Aliquots oxidation Oxidation (e.g., 5% H₂O₂, RT) prep->oxidation Expose Aliquots thermal Thermal Degradation (e.g., 105°C) prep->thermal Expose Aliquots photo Photodegradation (ICH Q1B conditions) prep->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute uplc Analyze by Stability-Indicating UPLC Method dilute->uplc evaluate Evaluate Chromatograms for Degradation Products uplc->evaluate quantify Quantify Degradation and Remaining Parent Compound evaluate->quantify

Forced Degradation Experimental Workflow Diagram.

Detailed Protocol for Forced Degradation:

  • Acid Hydrolysis: To a solution of this compound, add an equal volume of 0.5N HCl. Heat the mixture at 60°C for a specified time (e.g., 180 minutes). After the incubation period, cool the solution and neutralize it with an appropriate amount of 0.5N NaOH.

  • Base Hydrolysis: To a solution of this compound, add an equal volume of 0.025N NaOH. Keep the mixture at room temperature for a specified time (e.g., 60 minutes). After the incubation period, neutralize the solution with an appropriate amount of 0.025N HCl.

  • Oxidative Degradation: To a solution of this compound, add an equal volume of 5% hydrogen peroxide. Keep the mixture at room temperature for a specified time (e.g., 50 minutes).

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. For solutions, heat at an appropriate temperature for a specified duration.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

After exposure to the stress conditions, the samples should be diluted to the appropriate concentration and analyzed using the validated stability-indicating UPLC method.

Signaling Pathway

This compound is a muscarinic acetylcholine (B1216132) receptor antagonist. It competitively inhibits the binding of acetylcholine to muscarinic receptors on effector cells, thereby blocking the effects of parasympathetic nerve stimulation. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) receptor Muscarinic Receptor (M1, M3, M5) ACh->receptor Binds and Activates HMB Homatropine Methylbromide HMB->receptor Blocks Binding Gq Gq Protein receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC response Cellular Response Ca->response PKC->response

This compound's Antagonistic Action on the Muscarinic Receptor Signaling Pathway.

This guide provides a comprehensive overview of the stability and storage considerations for this compound in a research setting. Adherence to these guidelines and the use of validated stability-indicating methods will ensure the quality and reliability of experimental data.

References

An In-depth Technical Guide to the Quaternary Ammonium Structure of Homatropine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the quaternary ammonium (B1175870) structure of Homatropine (B1218969) Methylbromide, a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist. The document details its chemical properties, synthesis, spectroscopic characterization, and the functional implications of its permanently charged nitrogen center on its biological activity.

Introduction

Homatropine Methylbromide, a synthetic derivative of the tropane (B1204802) alkaloid homatropine, is distinguished by its quaternary ammonium group.[1] This structural feature, where the nitrogen atom is bonded to four carbon atoms, imparts a permanent positive charge, rendering the molecule highly polar.[1][2] This polarity is a key determinant of its pharmacokinetic profile, notably its poor ability to cross the blood-brain barrier, which minimizes central nervous system side effects compared to its tertiary amine precursor, atropine.[1] Clinically, it is utilized for its antispasmodic and antisecretory effects in the gastrointestinal tract.[1][3] This guide will explore the core chemical and biological aspects of this quaternary ammonium compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a tropane skeleton, an ester of mandelic acid, and the defining N,N-dimethyl-8-azoniabicyclo[3.2.1]octane moiety with a bromide counter-ion.[3][4][5]

IUPAC Name: (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate bromide[5]

Structural Data

Precise bond lengths and angles for the quaternary ammonium group are best determined by X-ray crystallography. While a specific crystal structure for this compound was not found in the reviewed literature, analysis of related quaternary ammonium salts provides expected values for bond geometry. The N-C bond lengths are typically in the range of 1.47-1.55 Å, and the C-N-C bond angles are expected to be close to the tetrahedral angle of 109.5°.

Table 1: General Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₇H₂₄BrNO₃[1][5]
Molecular Weight 370.28 g/mol [1]
Appearance White or almost white crystalline powder or colorless crystals[1]
Melting Point 191-192 °C
Solubility Readily soluble in water and alcohol; insoluble in ether[1]

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of the tertiary amine, homatropine. This reaction, a form of N-alkylation, involves the reaction of homatropine with methyl bromide.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on common laboratory practices for N-methylation of tertiary amines.

  • Dissolution: Dissolve 100 g (0.363 moles) of homatropine in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) to form a clear solution.

  • Addition of Methylating Agent: To the solution, add a solution of methyl bromide (e.g., 125 g in 300 ml of acetone) dropwise at a controlled temperature, typically between 30-35 °C.

  • Reaction: Stir the mixture overnight. As the reaction proceeds, the quaternary ammonium salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Isolation: Collect the precipitated product by filtration.

  • Washing: Wash the filtered product with cold acetone to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound under vacuum at 55-60 °C.

  • Purification (Optional): For higher purity, the product can be recrystallized. Dissolve the crude product in a minimal amount of a suitable solvent like methanol (B129727) at room temperature, filter through a clarifying agent if necessary, and then re-precipitate by adding a less polar solvent like acetone.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Homatropine Homatropine in Acetone Reaction Stir Overnight at 30-35°C Homatropine->Reaction MethylBromide Methyl Bromide Solution MethylBromide->Reaction Precipitate Precipitated this compound Reaction->Precipitate Filtration Filter Product Precipitate->Filtration Washing Wash with Acetone Filtration->Washing Drying Vacuum Dry at 60°C Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The presence of the two methyl groups on the quaternary nitrogen results in a characteristic signal in the ¹H NMR spectrum.

Table 2: ¹H NMR Spectral Data (Predicted/Reported)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.2 - 7.5m-
CH-OH~5.1s-
Tropane ring protons1.5 - 3.5m-
N⁺-(CH₃)₂~3.1 - 3.4s-
OHVariablebr s-
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS or the residual solvent peak).

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][6] Its quaternary ammonium structure prevents it from readily crossing the blood-brain barrier, thus confining its action primarily to the peripheral nervous system.[1]

Muscarinic Receptor Antagonism

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). This compound acts as a non-selective antagonist at these receptors.[6]

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Antagonism by this compound blocks the acetylcholine-induced activation of phospholipase C (PLC), thereby preventing the formation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately inhibits the increase in intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Antagonism at these sites prevents the acetylcholine-induced inhibition of adenylyl cyclase, thus interfering with the decrease in cyclic AMP (cAMP) levels.

Table 3: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (IC₅₀/pA₂)Reference
Endothelial mAChRs (WKY-E)IC₅₀: 162.5 nM[5][7][8]
Smooth Muscle mAChRs (SHR-E)IC₅₀: 170.3 nM[5][7][8]
Stomach mAChRspA₂: 7.13[9][10]
Atria (force) mAChRspA₂: 7.21[9][10]
Atria (rate) mAChRspA₂: 7.07[9][10]

Note: A comprehensive set of inhibition constants (Ki) for all five human muscarinic receptor subtypes was not available in the searched literature.

Signaling Pathway Diagrams

G cluster_M1_M3_M5 M1/M3/M5 Receptor Signaling (Gq/11 Pathway) ACh_q Acetylcholine Receptor_q M1/M3/M5 Receptor ACh_q->Receptor_q Activates HMB_q Homatropine Methylbromide HMB_q->Receptor_q Blocks Gq Gq/11 Protein Receptor_q->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC G cluster_M2_M4 M2/M4 Receptor Signaling (Gi/o Pathway) ACh_i Acetylcholine Receptor_i M2/M4 Receptor ACh_i->Receptor_i Activates HMB_i Homatropine Methylbromide HMB_i->Receptor_i Blocks Gi Gi/o Protein Receptor_i->Gi AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Conversion Blocked

References

Methodological & Application

Application Notes and Protocols for Receptor Binding Assays with Homatropine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine Methylbromide is a quaternary ammonium (B1175870) derivative of homatropine, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions, making them important targets for drug discovery. This document provides a detailed protocol for determining the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) using a competitive radioligand binding assay.

Principle of the Assay

This protocol employs a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes. The assay measures the ability of unlabeled this compound to displace a radiolabeled ligand, typically [³H]-N-methylscopolamine ([³H]-NMS), from the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Data Presentation: Muscarinic Receptor Binding Affinity

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Notes
This compound -----IC50 values of 162.5 nM and 170.3 nM have been reported for endothelial and smooth muscle muscarinic receptors, respectively[1][3].
Homatropine -----Has similar affinities for muscarinic receptors in the stomach (pA2 = 7.13) and atria (pA2 = 7.07-7.21)[3].
Atropine 1.273.242.210.772.84Non-selective muscarinic antagonist[4].
Ipratropium (B1672105) Bromide 2.9 (IC50)2.0 (IC50)1.7 (IC50)--Non-selective muscarinic antagonist[3].
Tiotropium Bromide -----Potent muscarinic antagonist with equal affinity for M1, M2, and M3 receptors[5].

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response is reduced by half. Ki is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition.

Experimental Protocols

Protocol 1: Membrane Preparation from Cells Expressing Human Muscarinic Receptors

Objective: To prepare cell membranes enriched with a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

Materials:

  • HEK293 or CHO cells stably transfected with the human muscarinic receptor subtype of interest.

  • Cell scraper

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors, ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Dounce homogenizer

  • High-speed centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Grow transfected cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Repeat the centrifugation and resuspension step one more time.

  • Resuspend the final membrane pellet in an appropriate volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA Protein Assay Kit.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the Ki of this compound for a specific muscarinic receptor subtype.

Materials:

  • Membrane preparation expressing the human muscarinic receptor subtype of interest (from Protocol 1)

  • This compound

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • Atropine

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well microplate, prepare the following in triplicate:

    • Total Binding: 25 µL of [³H]-NMS (at a concentration near its Kd, e.g., 0.5-1.0 nM), 25 µL of Assay Buffer, and 50 µL of membrane preparation (5-10 µg protein).

    • Non-specific Binding (NSB): 25 µL of [³H]-NMS, 25 µL of 10 µM Atropine (in Assay Buffer), and 50 µL of membrane preparation.

    • Competitive Binding: 25 µL of [³H]-NMS, 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M in Assay Buffer), and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (20-25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a filtration apparatus.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filter discs to scintillation vials, add 4-5 mL of liquid scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = concentration of [³H]-NMS used in the assay.

    • Kd = dissociation constant of [³H]-NMS for the receptor subtype.

Mandatory Visualizations

G cluster_0 Membrane Preparation cluster_1 Competitive Binding Assay cluster_2 Data Analysis P1 Transfected Cells P2 Harvest & Lyse Cells P1->P2 P3 Homogenize P2->P3 P4 Centrifuge to Isolate Membranes P3->P4 P5 Quantify Protein & Store P4->P5 A4 Add Membrane Preparation P5->A4 Use in Assay A1 Prepare Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding A2 Add Radioligand ([3H]-NMS) A1->A2 A3 Add this compound (or buffer/atropine) A1->A3 A5 Incubate (60-90 min) A4->A5 A6 Filter & Wash A5->A6 A7 Scintillation Counting A6->A7 D1 Calculate Specific Binding A7->D1 Counts per Minute D2 Plot % Specific Binding vs. [Homatropine] D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for determining the binding affinity of this compound.

G cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh Acetylcholine M135 M1/M3/M5 Receptor ACh->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gi_o Gi/o M24->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Homatropine Homatropine Methylbromide Homatropine->M135 Antagonist Homatropine->M24 Antagonist

Caption: Muscarinic receptor signaling pathways and the antagonistic action of this compound.

References

Application Notes and Protocols for Homatropine in Ophthalmic Research on Pupil Dilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of homatropine (B1218969) in ophthalmic research, with a specific focus on its application in studies of pupil dilation (mydriasis). While the topic specified Homatropine Methylbromide, it is crucial to note that for ophthalmic applications, Homatropine Hydrobromide is the predominantly used salt form due to its effective penetration of ocular tissues.[1] this compound, a quaternary ammonium (B1175870) compound, sees primary use in oral formulations for gastrointestinal or respiratory applications.[1] This document will, therefore, focus on the application of Homatropine Hydrobromide in ophthalmic research.

Homatropine is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] By blocking these receptors in the iris sphincter muscle, it prevents the action of acetylcholine, leading to pupil dilation.[2][3] These notes will detail its mechanism of action, pharmacokinetic profile, and provide protocols for its use in preclinical and clinical research settings.

Mechanism of Action

Homatropine hydrobromide induces mydriasis by competitively blocking muscarinic acetylcholine receptors, primarily the M3 subtype, on the sphincter muscle of the iris.[2][4] Under normal physiological conditions, parasympathetic stimulation releases acetylcholine, which binds to these M3 receptors, causing the sphincter muscle to contract and the pupil to constrict (miosis). By antagonizing these receptors, homatropine prevents this contraction, allowing the opposing dilator muscle (under sympathetic control) to predominate, resulting in pupil dilation.[2]

Signaling Pathway of M3 Muscarinic Receptor Antagonism in the Iris Sphincter Muscle

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 muscarinic receptor and its inhibition by homatropine.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Homatropine Homatropine Hydrobromide Homatropine->M3R Blocks Dilation Iris Sphincter Muscle Relaxation (Mydriasis) Homatropine->Dilation Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates Contraction Iris Sphincter Muscle Contraction (Miosis) Ca_release->Contraction

M3 Muscarinic Receptor Signaling Pathway

Pharmacokinetics and Pharmacodynamics

The mydriatic effect of homatropine hydrobromide is characterized by a relatively rapid onset and a shorter duration of action compared to atropine.

ParameterValueReference
Concentration 2% and 5% ophthalmic solutions[5]
Onset of Mydriasis 10 - 30 minutes[6]
Peak Mydriasis 30 - 90 minutes[6]
Duration of Mydriasis 6 hours to 4 days[6]
Recovery 1 to 3 days[5]

Experimental Protocols

Preclinical Evaluation of Mydriatic Effect in Rabbits

This protocol outlines a method for assessing the pupil-dilating effects of homatropine hydrobromide in an albino rabbit model.

Materials:

  • Homatropine hydrobromide ophthalmic solution (e.g., 2%)

  • Normal saline (0.9% NaCl) as a control

  • Albino rabbits (2-3 kg)

  • Calibrated pupillometer or a ruler for measuring pupil diameter

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • Animal restrainer

  • Light source with consistent illumination

Procedure:

  • Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.

  • Baseline Measurement: Gently restrain the rabbit and measure the baseline pupil diameter of both eyes under consistent lighting conditions. A topical anesthetic can be applied to minimize discomfort and blinking.[7]

  • Drug Administration:

    • Instill one drop of normal saline into the left eye (control).

    • Instill one drop of the homatropine hydrobromide solution into the right eye (test).[7]

  • Pupil Diameter Measurement: Measure the pupil diameter of both eyes at predefined intervals (e.g., 5, 15, 30, 60, 90, 120 minutes, and then hourly for up to 8 hours) post-instillation.[7]

  • Data Analysis: Record the pupil diameter for each eye at each time point. Calculate the change in pupil diameter from baseline for both the control and test eyes. Compare the mydriatic effect of homatropine to the control.

Clinical Trial Protocol for Evaluating Mydriasis in Humans

This protocol provides a framework for a clinical study to evaluate the efficacy and safety of homatropine hydrobromide for pupil dilation in healthy volunteers.

Study Design: Randomized, controlled, double-masked study.

Participants: Healthy adult volunteers with no history of glaucoma or hypersensitivity to anticholinergic drugs.

Materials:

  • Homatropine hydrobromide ophthalmic solution (e.g., 2% or 5%)

  • Sterile saline solution (placebo control)

  • Digital pupillometer

  • Slit-lamp biomicroscope

  • Standardized lighting environment

Procedure:

  • Informed Consent and Screening: Obtain informed consent from all participants. Conduct a thorough ophthalmic examination to ensure eligibility.

  • Baseline Measurements: Measure baseline pupil diameter in both eyes under photopic and mesopic conditions using a digital pupillometer.[8]

  • Randomization and Instillation: Randomly assign participants to receive either homatropine hydrobromide in one eye and placebo in the other, or homatropine in both eyes. A study coordinator will instill one drop of the assigned solution.

  • Efficacy Assessment: Measure pupil diameter at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes, and then at 4, 6, 8, 24, and 48 hours) post-instillation under standardized lighting.[9]

  • Safety Assessment: Monitor for adverse events such as eye irritation, blurred vision, photophobia, and systemic side effects (e.g., dry mouth, tachycardia).[5] Perform a slit-lamp examination at baseline and at the end of the study.

  • Data Analysis: Compare the mean change in pupil diameter from baseline between the homatropine-treated and placebo-treated eyes. Analyze the incidence and severity of adverse events.

Ophthalmic Drug Development Workflow

The development of a new ophthalmic drug like a mydriatic agent follows a structured pathway from initial discovery to post-market surveillance.

Ophthalmic_Drug_Development_Workflow cluster_Discovery Phase 1: Discovery & Preclinical cluster_Clinical Phase 2: Clinical Trials cluster_Regulatory Phase 3: Regulatory Review & Post-Market Target_ID Target Identification (e.g., M3 Receptor) Lead_Gen Lead Compound Generation & Optimization Target_ID->Lead_Gen In_Vitro In Vitro Studies (Receptor Binding, Cell Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Animal Studies (Efficacy, Toxicology, PK/PD) In_Vitro->In_Vivo Formulation Formulation Development (Ophthalmic Solution) In_Vivo->Formulation IND Investigational New Drug (IND) Application Formulation->IND Phase_I Phase I (Safety & Dosage in Healthy Volunteers) IND->Phase_I Phase_II Phase II (Efficacy & Side Effects in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety Confirmation) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA FDA_Review FDA Review NDA->FDA_Review Approval Market Approval FDA_Review->Approval Phase_IV Phase IV (Post-Market Surveillance) Approval->Phase_IV

References

Application Notes and Protocols for In Vivo Studies of Homatropine Methylbromide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of homatropine (B1218969) methylbromide in in vivo studies involving rat models. This document includes details on its mechanism of action, established dosages from literature, and experimental protocols.

Introduction

Homatropine methylbromide is a quaternary ammonium (B1175870) antimuscarinic agent.[1][2] It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) (ACh) receptors, primarily exerting its effects on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[1][3] Its mechanism of action involves the blockade of parasympathetic nerve stimulation, leading to reduced smooth muscle contraction and decreased glandular secretions.[1][4] In preclinical research, it is often used to investigate the role of the parasympathetic nervous system in various physiological and pathological processes.

Mechanism of Action

This compound competitively inhibits the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled and mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels.[1][3][4] By blocking these receptors, this compound can induce effects such as mydriasis (pupil dilation), cycloplegia (paralysis of the ciliary muscle), reduced gastrointestinal motility, and decreased secretion from salivary and sweat glands.[2][5][6]

Homatropine_Methylbromide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell cluster_drug ACh_Vesicle Acetylcholine (ACh) Vesicle Muscarinic_Receptor Muscarinic ACh Receptor (GPCR) ACh_Vesicle->Muscarinic_Receptor ACh Release G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylate Cyclase, Phospholipase C) G_Protein->Effector Modulates Response Cellular Response Effector->Response Homatropine Homatropine Methylbromide Homatropine->Muscarinic_Receptor Competitively Antagonizes

Figure 1: Simplified signaling pathway of this compound's antagonistic action at the muscarinic acetylcholine receptor.

Quantitative Data Summary

The following table summarizes dosages of homatropine and its methylbromide salt used in in vivo studies in rats, as reported in the literature.

CompoundDosageRoute of AdministrationRat StrainKey Findings
Homatropine10 mg/kgIntramuscular (IM)Not SpecifiedNo effect on preventing lethality from dichlorvos (B1670471) poisoning.[7]
Homatropine20 mg/kgIntramuscular (IM)Sprague-DawleyPrevented lethality in 30% of rats with dichlorvos poisoning.[4][7]
Homatropine180 mg/kgIntraperitoneal (IP)Rodent - ratLowest published lethal dose (LDLo).[8]
Homatropine1200 mg/kgOralRatAcute oral LD50.[9]
This compound9 mm x 5 mm conical suppositoryRectalMale albinoPrompt blockade of cardiovascular responses to vagal stimulation and intravenous acetylcholine.[8][10]
Homatropine [14C]methylbromideNot specifiedRectal, Intramuscular, Oral gavageNot SpecifiedRectal administration resulted in higher and more rapid peak plasma concentrations compared to other routes.[7][11]

Experimental Protocols

Below are detailed methodologies for experiments cited in the literature.

This protocol is based on studies evaluating the blockade of vagal stimulation and acetylcholine-induced cardiovascular changes.

  • Objective: To determine the in vivo anticholinergic efficacy of this compound.

  • Animal Model: Anesthetized male albino rats.[8]

  • Drug Preparation and Administration:

    • Prepare a 9 mm x 5 mm conical suppository containing a defined dose of this compound.

    • Insert the suppository rectally into the anesthetized rat.

  • Experimental Procedure:

    • Anesthetize the rats according to an approved institutional protocol.

    • Surgically expose and isolate the vagus nerve for electrical stimulation.

    • Insert a catheter into a suitable artery (e.g., carotid or femoral) to monitor blood pressure and a vein (e.g., jugular) for intravenous drug administration.

    • Record baseline pulse rate and blood pressure.

    • Administer a bolus of intravenous acetylcholine and record the resulting changes in blood pressure.

    • Apply electrical stimulation to the vagus nerve and record the effect on pulse rate.

    • Administer the this compound suppository.

    • At defined time points post-administration (e.g., 10-20 minutes and 45-60 minutes), repeat the intravenous acetylcholine challenge and vagal stimulation.[8][10]

  • Endpoint Analysis: Compare the cardiovascular responses to acetylcholine and vagal stimulation before and after the administration of this compound to quantify the degree of muscarinic receptor blockade.

This protocol is adapted from a study investigating the antidotal properties of homatropine.

  • Objective: To assess the ability of homatropine to prevent lethality induced by an organophosphate compound.

  • Animal Model: Sprague-Dawley rats.[7]

  • Drug Preparation and Administration:

    • Dissolve homatropine in a suitable vehicle (e.g., sterile saline) to achieve the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).[7]

    • Administer the homatropine solution via intramuscular (IM) injection.

  • Experimental Procedure:

    • Administer the organophosphate compound (e.g., dichlorvos) at a lethal dose.

    • Immediately or as per the study design, administer the prepared homatropine solution intramuscularly.

    • Observe the animals for a defined period for signs of toxicity and survival.

  • Endpoint Analysis: Record the survival rate and time to death for each dosage group.[7]

Experimental_Workflow_Cardiovascular cluster_prep Preparation cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_post_treatment Post-Treatment Measurement cluster_analysis Analysis Anesthetize Anesthetize Rat Surgery Surgical Preparation (Cannulation & Nerve Isolation) Anesthetize->Surgery Record_Baseline Record Baseline Pulse Rate & Blood Pressure Surgery->Record_Baseline ACh_Challenge1 IV Acetylcholine Challenge Record_Baseline->ACh_Challenge1 Vagal_Stim1 Vagal Nerve Stimulation ACh_Challenge1->Vagal_Stim1 Administer_HMB Administer Homatropine Methylbromide Suppository Vagal_Stim1->Administer_HMB ACh_Challenge2 Repeat IV Acetylcholine Challenge Administer_HMB->ACh_Challenge2 Vagal_Stim2 Repeat Vagal Nerve Stimulation ACh_Challenge2->Vagal_Stim2 Compare Compare Pre- and Post-Treatment Cardiovascular Responses Vagal_Stim2->Compare

Figure 2: Experimental workflow for assessing the anticholinergic effects of this compound on cardiovascular responses in rats.

Considerations for Study Design

  • Route of Administration: The choice of administration route significantly impacts the pharmacokinetics of this compound. Rectal administration has been shown to lead to faster and higher plasma concentrations compared to oral or intramuscular routes in rats.[11]

  • Dosage Selection: The effective dose can vary widely depending on the experimental model and the intended endpoint. Doses as low as those delivered by a suppository can elicit significant anticholinergic effects, while higher doses (e.g., 20 mg/kg, IM) are required for more systemic effects like counteracting organophosphate poisoning.[7][8]

  • Animal Model: The strain, sex, and age of the rats can influence the response to this compound. It is crucial to select an appropriate animal model and to report these details in any publications.

  • Pharmacokinetics: The duration of action in rats has been observed to be not more than 12 hours for intramuscular, oral, and rectal administration.[11] This should be considered when planning the dosing interval for studies requiring sustained effects.

  • Toxicity: While having a relatively high therapeutic index, it is important to be aware of the potential for toxicity at higher doses. The acute oral LD50 in rats is 1200 mg/kg, and the lowest published lethal intraperitoneal dose is 180 mg/kg.[8][9]

This document is intended to serve as a guide for researchers. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for Assessing Homatropine Methylbromide Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine Methylbromide is a quaternary ammonium (B1175870) compound and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is utilized in medicine for its anticholinergic properties, such as in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye).[1][3] Given its targeted mechanism of action, understanding its potential cytotoxic effects is crucial for comprehensive safety and efficacy profiling.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis. The protocols are designed to be adaptable for use with various adherent cell lines, such as HeLa (human cervical cancer), HepG2 (human liver cancer), and CHO (Chinese hamster ovary) cells.

Mechanism of Action and Potential Cytotoxicity

This compound functions by blocking the action of acetylcholine at muscarinic receptors.[1][2] While its primary effects are on smooth muscle and glands, high concentrations or prolonged exposure may lead to off-target effects, including cytotoxicity. The blockade of muscarinic receptors, particularly the M3 subtype, can interfere with signaling pathways that regulate cell proliferation and survival, such as the Akt pathway.[4][5] Inhibition of these pathways can lead to the induction of apoptosis. Studies on other anticholinergic agents, like atropine (B194438), have demonstrated dose- and time-dependent cytotoxicity in human corneal cells, mediated by a mitochondrion-dependent apoptotic pathway.[6] This suggests that this compound could potentially induce apoptosis through the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of executioner caspases like caspase-3 and -7.[7][8]

Data Presentation

Quantitative data from the following assays should be recorded and analyzed to determine the concentration-dependent effects of this compound on cell viability and apoptosis. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves.

Table 1: Representative Cell Viability Data (MTT Assay) after 48-hour exposure to Atropine (as a proxy for this compound).

Cell LineAtropine Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa 0 (Control)100 ± 5.2> 50
1092 ± 4.8
2578 ± 6.1
5055 ± 7.3
HepG2 0 (Control)100 ± 4.5> 50
1095 ± 3.9
2585 ± 5.5
5062 ± 6.8
CHO 0 (Control)100 ± 6.1> 50
1090 ± 5.3
2575 ± 6.9
5051 ± 8.1

Table 2: Representative Cytotoxicity Data (LDH Assay) after 48-hour exposure to this compound.

Cell LineThis compound (µM)% Cytotoxicity (Mean ± SD)
HeLa 0 (Control)5 ± 1.2
1012 ± 2.5
2528 ± 3.1
5045 ± 4.3
HepG2 0 (Control)4 ± 0.9
1010 ± 1.8
2525 ± 2.9
5041 ± 3.7
CHO 0 (Control)6 ± 1.5
1015 ± 2.8
2532 ± 3.5
5052 ± 4.9

Table 3: Representative Apoptosis Data (Caspase-3/7 Activity) after 24-hour exposure to this compound.

Cell LineThis compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
HeLa 0 (Control)1.0 ± 0.1
101.8 ± 0.2
253.5 ± 0.4
506.2 ± 0.7
HepG2 0 (Control)1.0 ± 0.1
101.5 ± 0.2
253.1 ± 0.3
505.8 ± 0.6
CHO 0 (Control)1.0 ± 0.2
102.1 ± 0.3
254.2 ± 0.5
507.5 ± 0.9

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Selected adherent cell line (e.g., HeLa, HepG2, CHO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well plate treat Treat with Homatropine Methylbromide seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent (3-4h incubation) incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability read->analyze

MTT Assay Workflow
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound

  • Selected adherent cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle control, a low control (spontaneous LDH release), and a high control (maximum LDH release, typically induced by a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, low control, and high control wells.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well plate treat Treat with Homatropine Methylbromide & Controls seed->treat incubate Incubate (24-72h) treat->incubate collect Collect Supernatant incubate->collect add_reagent Add LDH Reaction Mix collect->add_reagent read Measure Absorbance (490 nm) add_reagent->read analyze Calculate % Cytotoxicity read->analyze

LDH Assay Workflow
Caspase-3/7 Glo® Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Selected adherent cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (commercially available)

  • 96-well opaque-walled plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a shorter duration appropriate for detecting apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle control.

Caspase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in Opaque 96-well plate treat Treat with Homatropine Methylbromide seed->treat incubate Incubate (6-24h) treat->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate2 Incubate at RT (1-2h) add_reagent->incubate2 read Measure Luminescence incubate2->read analyze Calculate Fold Change in Caspase Activity read->analyze

Caspase-3/7 Assay Workflow

Signaling Pathway

The following diagram illustrates a potential signaling pathway for this compound-induced cytotoxicity. As a muscarinic antagonist, it blocks the M3 receptor, which can lead to the inhibition of pro-survival pathways like PI3K/Akt. This can result in an altered balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax and Bak. This, in turn, leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.

Cytotoxicity_Pathway Homatropine Homatropine Methylbromide M3R M3 Muscarinic Receptor Homatropine->M3R Antagonism PI3K_Akt PI3K/Akt Pathway (Pro-survival) M3R->PI3K_Akt Inhibition Bcl2_family Bcl-2 Family Proteins (Bax/Bak vs. Bcl-2/Bcl-xL) PI3K_Akt->Bcl2_family Modulation Mito Mitochondrion Bcl2_family->Mito Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

This compound Cytotoxicity Pathway

References

Application Notes and Protocols for the Quantification of Homatropine Methylbromide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Homatropine Methylbromide in biological matrices such as plasma, serum, and urine. The protocols are based on established analytical techniques for structurally similar quaternary ammonium (B1175870) compounds and anticholinergic drugs, providing a strong foundation for method development and validation.

Overview of Analytical Techniques

The quantification of this compound, a quaternary ammonium compound, in complex biological samples requires sensitive and selective analytical methods to overcome challenges such as low concentrations and matrix interference. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS is the gold standard for the analysis of non-volatile and thermally labile compounds like this compound in biological fluids. Its high sensitivity and specificity allow for the detection and quantification of analytes at very low concentrations.

  • GC-MS can also be utilized, particularly for its high chromatographic resolution. However, as this compound is a non-volatile salt, derivatization is necessary to convert it into a volatile compound suitable for GC analysis.

Sample Preparation Protocols

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[1] The choice of method depends on the specific matrix and the subsequent analytical technique.

Protein Precipitation (for Plasma and Serum)

Protein precipitation is a straightforward and rapid method for removing proteins from plasma and serum samples prior to LC-MS/MS analysis.[2] Acetonitrile is a commonly used solvent for this purpose.[3][4]

Protocol:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for further concentration.

Solid-Phase Extraction (SPE) (for Plasma, Serum, and Urine)

SPE provides a cleaner extract compared to protein precipitation by effectively removing salts and other interferences.[1] A weak cation exchange mechanism is suitable for the extraction of the quaternary ammonium group in this compound.[5][6]

Protocol:

  • Conditioning: Condition a weak cation exchange SPE cartridge (e.g., WCX) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Dilute 1 mL of the biological sample (plasma, serum, or urine) with 1 mL of a suitable buffer (e.g., 25 mM ammonium acetate (B1210297), pH 5) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of a solution of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) (for Plasma, Serum, and Urine)

LLE is a classic technique for sample cleanup and is particularly useful for GC-MS analysis after derivatization.[7]

Protocol:

  • To 1 mL of the biological sample, add a suitable internal standard.

  • Adjust the pH of the sample to basic (pH ~9-10) using a suitable buffer or base (e.g., ammonium hydroxide).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether, 2:1 v/v).[7]

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction process with another 5 mL of the organic solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • The dried residue is then ready for the derivatization step for GC-MS analysis or can be reconstituted for LC-MS/MS analysis.

Analytical Methods

LC-MS/MS Method

This method is adapted from validated procedures for similar quaternary ammonium anticholinergic drugs like glycopyrrolate (B1671915).[1][5]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 370.2 (for [M]+)
Product Ion (Q3) To be determined by direct infusion of a this compound standard. A common fragmentation pathway involves the loss of the methyl group or cleavage of the ester bond.
Collision Energy To be optimized for the specific instrument and transitions.
GC-MS Method

This method requires a derivatization step to make this compound volatile. Trimethylsilyl (B98337) (TMS) derivatization is a common approach for compounds with hydroxyl groups.[8]

Derivatization Protocol:

  • To the dried extract from the LLE protocol, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Start at 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
MS Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions of the derivatized Homatropine.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the analytical methods based on data from structurally similar compounds. These values should be validated specifically for this compound.

Table 1: Expected Performance of the LC-MS/MS Method (adapted from Glycopyrrolate and Atropine analysis)[1][5][9]

ParameterPlasma/SerumUrine
Linearity Range 0.1 - 100 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Accuracy (% Bias) ± 15%± 15%
Precision (% RSD) < 15%< 15%
Recovery > 80%> 85%

Table 2: Expected Performance of the GC-MS Method (adapted from general drug screening methods)[7][8]

ParameterPlasma/SerumUrine
Linearity Range 1 - 200 ng/mL5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Accuracy (% Bias) ± 20%± 20%
Precision (% RSD) < 20%< 20%
Recovery > 70%> 75%

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Serum, or Urine) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (Weak Cation Exchange) BiologicalSample->SPE LLE Liquid-Liquid Extraction BiologicalSample->LLE Extract Clean Extract ProteinPrecipitation->Extract SPE->Extract LLE->Extract LC_Separation Liquid Chromatography (C18 Column) Extract->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Experimental_Workflow_GC_MS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis BiologicalSample Biological Sample (Plasma, Serum, or Urine) LLE Liquid-Liquid Extraction BiologicalSample->LLE Derivatization Derivatization (e.g., Silylation) LLE->Derivatization DerivatizedExtract Volatile Derivative Derivatization->DerivatizedExtract GC_Separation Gas Chromatography (DB-5ms Column) DerivatizedExtract->GC_Separation MS_Detection Mass Spectrometry (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Logical_Relationship cluster_properties Key Properties cluster_methods Analytical Method Selection Analyte This compound (Quaternary Ammonium Salt) Polarity High Polarity Analyte->Polarity Volatility Non-Volatile Analyte->Volatility LCMS LC-MS/MS (Direct Analysis) Polarity->LCMS Suitable for Volatility->LCMS Suitable for GCMS GC-MS (Requires Derivatization) Volatility->GCMS Requires modification

Caption: Rationale for analytical method selection for this compound.

References

Homatropine Methylbromide: A Versatile Tool for Interrogating Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Homatropine (B1218969) methylbromide is a peripherally acting muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. As a quaternary ammonium (B1175870) compound, it possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier. This characteristic makes it an invaluable tool for researchers seeking to isolate and study the effects of cholinergic blockade in the peripheral nervous system without the confounding central effects. Its competitive antagonism at muscarinic receptors allows for the elucidation of cholinergic signaling pathways in a variety of tissues and disease models. These application notes provide a comprehensive overview of homatropine methylbromide's utility as a tool compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these G protein-coupled receptors. By blocking ACh binding, this compound inhibits the downstream signaling cascades initiated by muscarinic receptor activation. These cascades can include the inhibition of adenylyl cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels.[1][2] This antagonism of muscarinic signaling leads to a range of physiological effects, including the relaxation of smooth muscle and the inhibition of glandular secretions, making it a valuable tool for studying these processes.

Data Presentation

Table 1: Binding Affinity and Potency of this compound

ParameterValueSpecies/TissueReceptor Subtype(s)Reference
Ki2.0 nMHypertensive Rat AortaMuscarinic Receptors (unspecified)[2]
Ki2.3 nMNormotensive Rat AortaMuscarinic Receptors (unspecified)[2]
IC50162.5 nMWKY Rat Endothelial CellsMuscarinic Receptors (unspecified)[3][4]
IC50170.3 nMSHR Rat Smooth Muscle CellsMuscarinic Receptors (unspecified)[3][4]
pA27.13Guinea Pig StomachMuscarinic Receptors (likely M3)[4]
pA27.21Guinea Pig Atria (force)Muscarinic Receptors (likely M2)[4]
pA27.07Guinea Pig Atria (rate)Muscarinic Receptors (likely M2)[4]

Table 2: Known Antagonist Activity at Muscarinic Receptor Subtypes

Receptor SubtypeActivityOrganismReference
M1AntagonistHuman[1]
M2AntagonistHuman[1]
M3AntagonistHuman[1]
M4AntagonistHuman[1]
M5AntagonistHuman[1]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments utilizing this compound to study cholinergic pathways.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • This compound.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a wide range to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁴ M). Prepare a stock solution of the radioligand at a concentration approximately equal to its Kd for the receptor subtype.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • This compound at various concentrations (for total binding wells, add buffer only; for non-specific binding wells, add a high concentration of a known muscarinic antagonist like atropine, e.g., 1 µM).

    • Radioligand ([³H]-NMS).

    • Cell membranes (the amount of protein should be optimized to give a sufficient signal-to-noise ratio).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization, a downstream effect of M1, M3, and M5 receptor activation.

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • This compound.

  • Fluorescence plate reader with an injection system.

  • Black-walled, clear-bottom 96-well or 384-well plates.

Procedure:

  • Cell Culture: Seed the cells in the microplates and grow them to near confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for 60-90 minutes.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of the muscarinic agonist (e.g., EC80 concentration) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Study: Inhibition of Salivation in Rats

This protocol assesses the in vivo anticholinergic activity of this compound by measuring its effect on pilocarpine-induced salivation.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • This compound.

  • Pilocarpine (B147212) hydrochloride.

  • Saline solution (0.9% NaCl).

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • Pre-weighed cotton balls.

  • Forceps.

  • Analytical balance.

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rats.

  • Drug Administration:

    • Divide the rats into groups (e.g., vehicle control, different doses of this compound).

    • Administer this compound or vehicle (saline) intraperitoneally (i.p.) or subcutaneously (s.c.).

    • After a pre-determined time (e.g., 30 minutes), administer pilocarpine (e.g., 4 mg/kg, s.c.) to induce salivation.

  • Saliva Collection:

    • Immediately after pilocarpine administration, place a pre-weighed cotton ball in the rat's mouth using forceps.

    • Collect saliva for a fixed period (e.g., 15-30 minutes), replacing the cotton ball as it becomes saturated.

  • Measurement:

    • Weigh the cotton balls immediately after collection.

    • The weight difference represents the amount of saliva secreted.

  • Data Analysis:

    • Calculate the total volume of saliva produced per group.

    • Compare the saliva production in the this compound-treated groups to the vehicle control group.

    • Determine the dose-dependent inhibitory effect of this compound on salivation.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in studying cholinergic pathways.

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds & Activates Homatropine Homatropine Methylbromide Homatropine->mAChR Competitively Blocks G_protein G Protein (Gq/11 or Gi/o) mAChR->G_protein Activates Effector Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Receptor_Binding Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis & Interpretation Receptor_Binding->Data_Analysis Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine IC50) Functional_Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., Rat, Mouse) Drug_Admin This compound Administration Animal_Model->Drug_Admin Physiological_Measurement Physiological Measurement (e.g., Salivation, GI Motility) Drug_Admin->Physiological_Measurement Physiological_Measurement->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting low potency of Homatropine Methylbromide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low potency of Homatropine Methylbromide in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It belongs to the anti-muscarinic group of medicines.[3] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes in the parasympathetic nervous system.[4] This antagonism leads to effects such as reduced gastrointestinal motility and decreased secretions.[4]

Q2: What are the common causes of low potency of this compound in assays?

Low potency can stem from several factors, including:

  • Compound Instability: Degradation of this compound due to improper storage or handling.

  • Suboptimal Assay Conditions: Issues with pH, buffer composition, or temperature of the assay medium.

  • Inaccurate Solution Preparation: Errors in weighing, dilution, or the use of inappropriate solvents.

  • Assay System Problems: Low receptor expression in cell lines, unhealthy tissue preparations, or incorrect agonist concentrations.

  • Experimental Protocol Deviations: Inconsistent incubation times or inadequate washing steps.

Q3: How should this compound be stored and handled?

Proper storage is critical to maintaining the potency of this compound.

  • Solid Form: Store at 4°C, sealed and protected from moisture.

  • Stock Solutions:

    • Store at -80°C for up to 6 months or -20°C for up to 1 month.

    • Solutions should be sealed to prevent moisture absorption.

    • Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Working Solutions: For optimal results, freshly prepared solutions should be used for each experiment. If using an aqueous stock solution, it should be sterilized by filtering through a 0.22 µm filter before use.

Troubleshooting Guides

Guide 1: Investigating Compound Integrity and Solution Preparation

This guide will help you determine if the issue lies with the this compound compound itself or its preparation.

Troubleshooting Workflow for Compound and Solution Issues

start Start: Low Potency Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_appearance Inspect Compound (Color, Odor) check_storage->check_appearance prepare_fresh Prepare Fresh Stock and Working Solutions check_appearance->prepare_fresh verify_solvent Confirm Solvent Quality and Solubility prepare_fresh->verify_solvent re_assay Re-run Assay with Fresh Solutions verify_solvent->re_assay potency_restored Potency Restored? re_assay->potency_restored issue_solved Issue Resolved: Review Storage and Solution Prep Protocols potency_restored->issue_solved Yes contact_supplier Consider Compound Quality Issue: Contact Supplier potency_restored->contact_supplier No

Caption: Troubleshooting workflow for compound and solution integrity.

Question Possible Cause Recommended Action
Is my stock solution still potent? Degradation due to improper storage (temperature, light exposure) or age. Repeated freeze-thaw cycles.Prepare a fresh stock solution from the solid compound. Aliquot new stock solutions to minimize freeze-thaw cycles.
Could the solvent be the problem? Use of a solvent in which this compound is not fully soluble or is unstable. Hygroscopic DMSO can reduce solubility.[1]This compound is freely soluble in water.[3] If using DMSO, ensure it is fresh and not moisture-absorbing.[1]
Are my dilutions accurate? Pipetting errors or incorrect calculations.Double-check all calculations for serial dilutions. Calibrate pipettes regularly.
Is the compound itself degraded? The solid compound may have degraded over time, especially if not stored correctly. It is known to be affected by light.Inspect the powder for any changes in color or consistency. If degradation is suspected, consider obtaining a new batch of the compound.
Guide 2: Optimizing Assay Conditions

This guide focuses on troubleshooting the experimental parameters of your assay.

Troubleshooting Workflow for Assay Condition Optimization

start Start: Low Potency with Verified Compound check_ph Verify pH of Assay Buffer start->check_ph check_buffer Assess Buffer Composition (Ionic Strength, Components) check_ph->check_buffer optimize_incubation Optimize Incubation Times (Antagonist Pre-incubation, Agonist Stimulation) check_buffer->optimize_incubation validate_agonist Validate Agonist Concentration (e.g., EC80) optimize_incubation->validate_agonist re_assay Re-run Assay with Optimized Conditions validate_agonist->re_assay potency_restored Potency Restored? re_assay->potency_restored issue_solved Issue Resolved: Standardize Optimized Assay Protocol potency_restored->issue_solved Yes investigate_system Investigate Assay System (Cells, Tissue) potency_restored->investigate_system No

Caption: Workflow for optimizing assay conditions.

Question Possible Cause Recommended Action
Could the pH of my assay buffer be affecting the results? This compound, like many ester-containing compounds, may be susceptible to hydrolysis at non-optimal pH. Alkaline conditions can promote degradation.Measure the pH of your final assay buffer. Ensure it is within a stable range, typically near physiological pH (7.2-7.4) for most cell and tissue-based assays. Perform stability studies of this compound in your assay buffer if pH sensitivity is suspected.
Is the agonist concentration appropriate? In competitive antagonist assays, using too high a concentration of the agonist can make it difficult to accurately determine the antagonist's potency, requiring very high concentrations of the antagonist to see an effect.Use a fixed, sub-maximal concentration of the agonist, such as the EC80 (the concentration that produces 80% of the maximal response). This ensures a robust response that can be competitively inhibited.
Are the incubation times optimal? Insufficient pre-incubation with this compound may not allow enough time for it to reach equilibrium with the receptors before the agonist is added.Optimize the pre-incubation time for the antagonist. A typical range is 15-60 minutes, but this should be determined empirically for your specific assay system.
What if my positive control (e.g., atropine) also shows low potency? This strongly suggests a problem with the assay system itself, rather than the specific test compound.Troubleshoot the entire assay system. Check the health and receptor expression of your cells or the viability of your tissue preparation. Verify the concentration and activity of the agonist.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is for determining the affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • This compound.

  • Non-specific binding control (e.g., 10 µM Atropine).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order:

    • Assay buffer.

    • Cell membranes (protein concentration to be optimized).

    • This compound at various concentrations or vehicle.

    • Radioligand at a concentration near its Kd.

  • For total binding wells, add vehicle instead of this compound.

  • For non-specific binding wells, add a saturating concentration of a known antagonist (e.g., 10 µM Atropine).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

prep_reagents Prepare Reagents (Buffer, Membranes, Ligands) plate_setup Set up 96-well Plate (Total, Non-specific, and Competition Wells) prep_reagents->plate_setup add_components Add Components to Wells (Membranes, Compound, Radioligand) plate_setup->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash count_radioactivity Quantify Radioactivity filter_wash->count_radioactivity analyze_data Analyze Data (Calculate IC50 and Ki) count_radioactivity->analyze_data

Caption: Experimental workflow for a radioligand binding assay.

Protocol 2: Isolated Guinea Pig Ileum Functional Assay

This protocol assesses the functional antagonism of this compound on smooth muscle contraction.

Materials:

  • Guinea pig ileum segment.

  • Organ bath with an isometric force transducer.

  • Krebs solution (aerated with 95% O₂ / 5% CO₂ at 37°C).

  • Acetylcholine (or other muscarinic agonist).

  • This compound.

Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath containing Krebs solution.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Obtain a cumulative concentration-response curve for acetylcholine to establish a baseline.

  • Wash the tissue repeatedly to return to baseline.

  • Pre-incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30-60 minutes).

  • In the presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

  • Repeat steps 4-6 with increasing concentrations of this compound.

  • Analyze the data using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. A slope close to 1 suggests competitive antagonism.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Water (H₂O)≥ 100 mg/mL[3]
Dimethyl Sulfoxide (DMSO)≥ 31 mg/mL[3]

Table 2: Example Data for Schild Plot Analysis

Antagonist Conc. [B] (nM)Agonist EC50 (nM)Dose Ratio (r)log([B])log(r-1)
0 (Control)101--
1252.5-9.00.18
1011011-8.01.00
1001010101-7.02.00

Note: This is illustrative data. Actual values will vary based on experimental conditions.

Signaling Pathway

This compound acts by blocking the signaling cascade initiated by acetylcholine at muscarinic receptors.

Muscarinic Receptor Signaling Pathway and Antagonism

cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (Agonist) Receptor Muscarinic Receptor (e.g., M3) ACh->Receptor Binds & Activates HMB Homatropine Methylbromide (Antagonist) HMB->Receptor Binds & Blocks G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_PKC->Response

Caption: this compound competitively antagonizes acetylcholine at the muscarinic receptor, preventing downstream signaling.

References

Technical Support Center: Optimizing Homatropine Methylbromide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Homatropine Methylbromide in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It blocks the binding of the endogenous ligand, acetylcholine, to these receptors, thereby inhibiting parasympathetic nerve stimulation.[1][2] Muscarinic receptors are G-protein coupled receptors that, upon activation, can mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels.[1][2] By blocking these actions, this compound can produce an anti-spasmodic effect on smooth muscle cells.[1][4]

Homatropine_Mechanism_of_Action cluster_0 Cell Membrane receptor Muscarinic Receptor (mAChR) g_protein G-Protein receptor->g_protein Activates effector Cellular Effector (e.g., Adenylate Cyclase) g_protein->effector Modulates response Cellular Response effector->response Initiates ach Acetylcholine (ACh) ach->receptor Binds & Activates hmb Homatropine Methylbromide hmb->receptor Binds & Blocks

Caption: Simplified signaling pathway of this compound at the muscarinic receptor.

Q2: What is a good starting concentration for my cell-based assay?

A good starting point depends on the specific muscarinic receptor subtype and the cell line being used. Based on published data, the IC₅₀ (half-maximal inhibitory concentration) is in the nanomolar range, while pA₂ values (a measure of antagonist affinity) suggest activity in the low micromolar to high nanomolar range.

For initial screening, a broad concentration range is recommended. A common practice is to perform serial dilutions starting from a high concentration, such as 10 µM or 30 µM.[5]

Data Presentation: Reported Potency and Affinity of this compound

Parameter Target Value Reference
IC₅₀ Endothelial Muscarinic Receptors (WKY-E) 162.5 nM [6][7][8]
IC₅₀ Smooth Muscle Muscarinic Receptors (SHR-E) 170.3 nM [6][7][8]
pA₂ Muscarinic Receptors (Stomach) 7.13 [6][7][9]
pA₂ Muscarinic Receptors (Atria, force) 7.21 [6][7][9]
pA₂ Muscarinic Receptors (Atria, rate) 7.07 [6][7][9]

| In Vitro Conc. | Guinea-pig Atrium Assay | 20 µM |[6][8][9] |

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[6]

  • Recommended Stock Concentration: Prepare a high-concentration stock solution, for example, 20 mM in 100% DMSO.

  • Procedure: To prepare a 20 mM stock from a powder with a molecular weight of 370.28 g/mol , dissolve 7.41 mg of this compound in 1 mL of fresh, high-quality DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When stored at -80°C, the stock solution is stable for at least 6 months.[8]

Q4: How can I assess the cytotoxicity of this compound?

It is crucial to determine the concentration range at which this compound is non-toxic to your cells to ensure that the observed effects are due to receptor antagonism and not cell death. A standard cell viability assay, such as the MTT or MTS assay, can be used.[10][11][12] You should test a range of concentrations, including those well above the expected effective concentration.

See Section 3 for a detailed MTT assay protocol.

Q5: What are potential off-target effects and how can I control for them?

Off-target effects occur when a compound interacts with unintended molecular targets, which is more likely at higher concentrations.[13] While this compound is selective for muscarinic receptors, its specificity is not absolute.

  • Control Measures:

    • Use the lowest effective concentration possible.

    • Include a "negative control" cell line that does not express the target muscarinic receptor to see if the drug has any effect.

    • If possible, use a structurally unrelated muscarinic antagonist as a positive control to confirm that the observed phenotype is due to mAChR blockade.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Troubleshooting_Flowchart start Unexpected Results (e.g., no effect, high variability) q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes High DMSO may be toxic. Reduce concentration and include a vehicle control. q1->a1_yes Yes q2 Are cells healthy? (check morphology, passage #) q1->q2 No end Re-run experiment with optimized parameters a1_yes->end a2_no Use low passage cells. Ensure optimal growth conditions before assay. q2->a2_no No q3 Was the compound prepared correctly? q2->q3 Yes a2_no->end a3_no Prepare fresh stock solution. Verify calculations and dilutions. q3->a3_no No q4 Is the concentration range appropriate? q3->q4 Yes a3_no->end a4_no Perform a broad dose-response (e.g., 1 nM to 30 µM) to find the active range. q4->a4_no No q4->end Yes a4_no->end

Caption: A logical workflow for troubleshooting common issues in cell-based assays.

Problem: No drug effect observed.
  • Possible Cause 1: Concentration is too low. The effective concentration can vary significantly between cell lines.

    • Solution: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 30 µM).[5]

  • Possible Cause 2: Inactive compound. Improper storage or multiple freeze-thaw cycles may have degraded the compound.

    • Solution: Prepare a fresh stock solution from the powder.

  • Possible Cause 3: Low or no receptor expression. The cell line may not express the target muscarinic receptor at a sufficient level.

    • Solution: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry.

Problem: High cell death in all wells, including controls.
  • Possible Cause 1: DMSO toxicity. Some cell lines are highly sensitive to DMSO.

    • Solution: Ensure the final concentration of DMSO in the culture medium is low (ideally ≤0.1%, and not exceeding 0.5%). Always include a "vehicle control" (cells treated with the same concentration of DMSO as the highest drug dose) to measure this effect.[14]

  • Possible Cause 2: Poor cell health. Cells that are overgrown, have a high passage number, or are otherwise stressed are more susceptible to any treatment.[15]

    • Solution: Use cells in their logarithmic growth phase and with a low passage number. Always check cell morphology before starting an experiment.[15]

Problem: Inconsistent results between replicates.
  • Possible Cause 1: Inaccurate pipetting. This is a common source of variability, especially when preparing serial dilutions.

    • Solution: Use calibrated pipettes and ensure proper technique. Prepare a master mix for each concentration to be added to replicate wells.

  • Possible Cause 2: "Edge effect" in microplates. Wells on the edge of a 96-well plate are prone to evaporation, which changes the drug concentration over time.[16]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[15]

  • Possible Cause 3: Uneven cell seeding.

    • Solution: Ensure the cell suspension is homogenous before plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow cells to settle evenly.[16]

Section 3: Experimental Protocols

Experimental Workflow for Optimizing Concentration

This diagram outlines the key steps to determine the optimal, non-toxic working concentration of this compound for your specific assay.

Experimental_Workflow step1 1. Optimize Cell Seeding Density step2 2. Cytotoxicity Screen (e.g., MTT Assay) Test broad concentration range (e.g., 0.1 µM - 100 µM) step1->step2 step3 3. Determine Max Non-Toxic Concentration step2->step3 step4 4. Functional Assay Dose-Response Test concentrations up to the max non-toxic dose step3->step4 step5 5. Determine EC₅₀ / IC₅₀ for Functional Effect step4->step5

Caption: A step-by-step workflow for determining the ideal drug concentration.

Protocol: Assessing Cytotoxicity using an MTT Assay

This protocol is adapted from standard methods and is designed to determine the concentration of this compound that is toxic to a specific cell line.[10][17][18]

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Cell culture medium (appropriate for your cell line)

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: e.g., DMSO or 0.01 M HCl in 10% SDS solution

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells). The final volume per well should be 100 µL.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. For a 1:3 dilution series starting at 30 µM, your concentrations might be 30, 10, 3, 1, 0.3, 0.1, and 0 µM (vehicle control).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations. Also include "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), which should match the duration of your planned functional assay.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals. Alternatively, for suspension cells or to avoid aspirating cells, add 100 µL of solubilization solution directly to the well containing medium and MTT.

  • Read Absorbance: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control wells: (Absorbance of treated well / Absorbance of control well) * 100. Plot cell viability against the log of the drug concentration to determine the cytotoxic concentration range.

References

Technical Support Center: Homatropine Methylbromide and Tachyphylaxis in Tissue Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis in tissue studies involving the muscarinic antagonist, Homatropine Methylbromide.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of tissue studies?

A1: Tachyphylaxis is a phenomenon where the response of a tissue to a drug diminishes rapidly upon repeated administration. In the context of muscarinic pharmacology, this is most commonly observed with agonists (e.g., acetylcholine (B1216132), carbachol), where successive doses produce progressively smaller contractions in a smooth muscle preparation. This is also referred to as desensitization. While less common, a diminishing inhibitory effect of an antagonist with repeated agonist challenges has also been described.

Q2: What is the mechanism of action for this compound?

A2: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It binds to these receptors but does not activate them, thereby blocking the binding of acetylcholine and other muscarinic agonists.[2][3] As a quaternary ammonium (B1175870) compound, it is less likely to cross the blood-brain barrier compared to its tertiary amine counterparts.

Q3: What causes tachyphylaxis to muscarinic agonists?

A3: Agonist-induced tachyphylaxis or desensitization of muscarinic receptors is a complex process involving several cellular mechanisms:

  • Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to the binding of arrestin proteins.

  • Uncoupling from G-proteins: Arrestin binding sterically hinders the interaction between the receptor and its G-protein, effectively uncoupling it from downstream signaling pathways.

  • Internalization/Sequestration: The receptor-arrestin complex is targeted for endocytosis, removing the receptors from the cell surface and making them unavailable to the agonist. These internalized receptors may be recycled back to the membrane or targeted for degradation.

  • Down-regulation: Prolonged exposure to agonists can lead to a decrease in the total number of receptors through reduced synthesis or increased degradation.

Q4: Can tachyphylaxis occur to an antagonist like this compound?

A4: While classic tachyphylaxis is an agonist-driven phenomenon, researchers may observe a diminishing inhibitory effect of an antagonist under certain experimental conditions. This is not due to receptor desensitization in the typical sense. Potential causes could include:

  • Tissue Fatigue: The tissue preparation itself may become less responsive over time due to metabolic stress or damage.

  • Agonist Accumulation: Inadequate washing between agonist doses can lead to a buildup of agonist in the tissue bath, requiring higher concentrations of the antagonist to achieve the same level of inhibition.

  • Receptor Upregulation: Although more common with chronic in vivo treatment, prolonged exposure to an antagonist can theoretically lead to an increase in the number of receptors, potentially altering the dynamics of inhibition.

  • Drug Instability: Degradation of the this compound stock solution over the course of a long experiment could lead to a perceived loss of potency.

Troubleshooting Guides

Issue 1: Rapidly diminishing tissue response to a muscarinic agonist (e.g., Acetylcholine) in the absence of an antagonist.

This is a classic presentation of agonist-induced tachyphylaxis.

Potential Cause Troubleshooting Step Expected Outcome
Receptor Desensitization Increase the time between agonist applications. Ensure thorough washing of the tissue (typically 3-4 washes) between doses.A longer washout period allows for receptor resensitization, leading to a more consistent response to the agonist.
Tissue Viability Issues At the end of the experiment, add a high concentration of a depolarizing agent like potassium chloride (KCl).A robust contraction in response to KCl suggests the tissue's contractile machinery is intact, pointing towards receptor-specific desensitization as the primary issue.
Inadequate Oxygenation/Nutrients Ensure the physiological salt solution (e.g., Krebs-Henseleit) is continuously bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).[4] Check that the temperature of the organ bath is stable and appropriate for the tissue (usually 37°C).[5]Proper oxygenation and temperature control will maintain tissue health and prevent non-specific decline in responsiveness.
Issue 2: The inhibitory effect of this compound appears to decrease with repeated agonist challenges.

If you observe that a fixed concentration of this compound becomes less effective at inhibiting agonist-induced contractions over time, consider the following:

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Washout Extend the washing protocol after each agonist-antagonist cycle. Increase the volume and number of washes.Thoroughly removing the agonist ensures that each challenge starts from a true baseline, preventing a creeping increase in the effective agonist concentration.
Tissue Fatigue Run a time-matched control experiment with the agonist alone to characterize any natural decline in tissue responsiveness over the same duration.This will help differentiate between a true change in antagonist efficacy and a general decline in tissue health.
Antagonist-Agonist Contact Time Ensure a consistent and adequate pre-incubation time (e.g., 20-30 minutes) with this compound before re-introducing the agonist. This allows the antagonist to reach equilibrium with the receptors.A consistent pre-incubation period ensures that the level of receptor blockade is stable and comparable between challenges.
Drug Stability Prepare fresh dilutions of this compound for each experiment. Protect stock solutions from light and store them at the recommended temperature.Using fresh solutions eliminates the possibility of drug degradation contributing to a perceived loss of effect.

Experimental Protocols

Protocol 1: Generating a Cumulative Concentration-Response Curve for Acetylcholine in an Isolated Tissue Bath (e.g., Guinea Pig Ileum)

This protocol is foundational for observing the contractile response to an agonist.

  • Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs' solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).[5][6]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for at least 30-60 minutes. During this period, the bath solution is replaced every 10-15 minutes.[6][7]

  • Viability Check: A submaximal concentration of acetylcholine (e.g., 10⁻⁶ M) or KCl is added to confirm the tissue is responsive. The tissue is then washed until it returns to the baseline.

  • Cumulative Dosing: Once a stable baseline is achieved, acetylcholine is added to the bath in a cumulative manner. Start with a low concentration (e.g., 10⁻⁹ M) and wait for the response to plateau. Then, add the next concentration without washing out the previous one. This is repeated with increasing concentrations until a maximal response is achieved.[8]

  • Data Recording: The contractile force (in grams or millinewtons) is recorded at each concentration.

Protocol 2: Determining the Potency (pA₂) of this compound using Schild Analysis

This protocol is used to quantify the potency of a competitive antagonist.

  • Generate a Control Agonist Curve: Follow Protocol 1 to generate a control concentration-response curve for acetylcholine.

  • Incubate with Antagonist: Wash the tissue thoroughly until it returns to baseline. Then, add a known concentration of this compound (e.g., 10⁻⁸ M) to the bath and allow it to incubate for a set period (e.g., 30 minutes) to reach equilibrium.[9]

  • Generate a Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine. The curve should be shifted to the right.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with increasing concentrations of this compound (e.g., 3x10⁻⁸ M, 10⁻⁷ M).

  • Schild Analysis:

    • For each antagonist concentration, calculate the Dose Ratio (DR). The DR is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

    • The x-intercept of this plot gives the pA₂ value, which is a measure of the antagonist's affinity for the receptor. A slope close to 1 is indicative of competitive antagonism.[10]

Data Presentation

The results from a Schild analysis experiment are typically summarized in a table to determine the pA₂ value.

Table 1: Example Data for Schild Analysis of this compound vs. Acetylcholine

This compound Concentration [M]-log[Antagonist]Acetylcholine EC₅₀ [M]Dose Ratio (DR)log(DR-1)
0 (Control)-1.5 x 10⁻⁷1-
1 x 10⁻⁸8.04.5 x 10⁻⁷3.00.30
3 x 10⁻⁸7.51.0 x 10⁻⁶6.70.76
1 x 10⁻⁷7.03.2 x 10⁻⁶21.31.31

Note: This is example data. Actual values must be determined experimentally.

Visualizations

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular mAChR Muscarinic Receptor (mAChR) Gq/Gi G_Protein G-Protein mAChR->G_Protein Activates ACh Acetylcholine (Agonist) ACh->mAChR Binds & Activates Homatropine Homatropine Methylbromide (Antagonist) Homatropine->mAChR Binds & Blocks Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Contraction) Effector->Response

Caption: Mechanism of this compound as a competitive antagonist.

Tachyphylaxis_Workflow Start Start: Observe Diminishing Agonist Response Check_Agonist Is response diminishing to agonist alone? Start->Check_Agonist Check_Antagonist Is antagonist effect decreasing over time? Check_Agonist->Check_Antagonist No Agonist_Tachy Classic Agonist-Induced Tachyphylaxis Check_Agonist->Agonist_Tachy Yes Antagonist_Issue Potential Antagonist-Related Issue Check_Antagonist->Antagonist_Issue Yes Resolved Issue Resolved Check_Antagonist->Resolved No Troubleshoot_Agonist Troubleshoot: - Increase washout time - Check tissue viability - Verify buffer/gas Agonist_Tachy->Troubleshoot_Agonist Troubleshoot_Agonist->Resolved Troubleshoot_Antagonist Troubleshoot: - Check washout protocol - Run time control - Ensure antagonist equilibrium - Prepare fresh solutions Antagonist_Issue->Troubleshoot_Antagonist Troubleshoot_Antagonist->Resolved

Caption: Troubleshooting workflow for diminished tissue response.

Schild_Protocol cluster_exp Experimental Steps cluster_analysis Data Analysis A 1. Obtain Control Agonist Dose-Response Curve (DRC) B 2. Wash & Incubate Tissue with Antagonist Conc. 1 A->B C 3. Obtain Agonist DRC in presence of Antagonist 1 B->C D 4. Repeat for Multiple Antagonist Concentrations C->D E 5. Calculate EC50 for each curve D->E F 6. Calculate Dose Ratio (DR) for each antagonist concentration E->F G 7. Plot log(DR-1) vs -log[Antagonist] F->G Result Result: Determine pA2 value (x-intercept) G->Result

Caption: Experimental workflow for Schild analysis.

References

Minimizing Homatropine Methylbromide degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Homatropine (B1218969) Methylbromide in experimental solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing direct solutions to common problems.

Problem Possible Cause Recommended Solution
Loss of Potency in Aqueous Solution Hydrolysis: Homatropine Methylbromide is an ester and is susceptible to hydrolysis, especially in neutral to alkaline conditions.[1][2] This is a common degradation pathway.Maintain the pH of the solution in the acidic range (ideally pH 4-6). A 1% solution has a pH of approximately 5.9, and a 10% solution has a pH of 4.5.[3] Use a suitable buffer system to stabilize the pH.
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][2]Prepare and store solutions at controlled room temperature or under refrigeration when not in use. Avoid autoclaving solutions containing this compound. For long-term storage, consider storing at 4°C.[4][5]
Appearance of Extra Peaks in HPLC/UPLC Analysis Degradation Products: The primary degradation products from hydrolysis are tropinium methylbromide and mandelic acid.[6]Use a stability-indicating analytical method, such as the one described in the "Experimental Protocols" section, to identify and quantify these degradation products. This can help confirm the degradation pathway.
Discoloration or Precipitation in Solution Photodegradation: this compound is known to be affected by light.[3]Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil. Prepare and handle the solution in a dimly lit environment where possible.
Complex Formation: In the presence of certain reagents, such as iodobismuthate, complex formation and precipitation can occur.[7]If using such reagents for analysis, ensure they are properly stabilized in the solution as per the specific analytical method.[7]
Inconsistent Results Between Experiments Variable pH: Failure to control the pH of the solution can lead to variable rates of degradation and inconsistent experimental outcomes.Always use a buffered solution and measure the pH before each experiment to ensure consistency.
Inconsistent Storage Conditions: Fluctuations in temperature and light exposure between batches of solutions can lead to varying levels of degradation.Standardize storage conditions for all experimental solutions. Store all batches in the same location under identical temperature and light conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester linkage. This reaction is catalyzed by hydroxyl ions (i.e., it is more rapid at higher pH) and results in the formation of tropinium methylbromide and mandelic acid.[1][2][6]

Q2: What is the optimal pH for maintaining the stability of a this compound solution?

A2: To minimize hydrolysis, this compound solutions should be maintained in the acidic pH range. A pH between 4 and 6 is generally recommended. A 1% aqueous solution has a pH of about 5.9, while a 10% solution has a pH of approximately 4.5.[3]

Q3: How does temperature affect the stability of this compound?

A3: The rate of hydrolysis of this compound increases with temperature.[1][2] Therefore, it is advisable to prepare solutions at room temperature and store them in a cool place, such as a refrigerator (4°C), for extended periods.[4][5]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be affected by light.[3] To prevent photodegradation, solutions should be stored in light-resistant containers (e.g., amber vials) and protected from direct exposure to light.

Q5: What are the main degradation products of this compound?

A5: The major hydrolytic degradation products are tropinium methylbromide and mandelic acid.[6] Other related substances and impurities that may be present are listed in various pharmacopeias and by chemical suppliers.[8][9]

Q6: What analytical methods can be used to assess the stability of this compound?

A6: Stability-indicating methods are crucial for separating the intact drug from its degradation products. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating and quantifying this compound and its impurities.[10][11]

  • Spectrophotometry: Spectrophotometric methods, often involving complexation reactions, can be used for quantification.[6][12]

Quantitative Data Summary

The following tables summarize the impact of pH and temperature on the degradation rate of this compound.

Table 1: Effect of pH on this compound Hydrolysis

pHRelative Rate of HydrolysisStability
2.0Very SlowHigh
4.0SlowGood
6.0ModerateFair
7.0FasterModerate
8.0RapidLow
> 9.0Very RapidVery Low
Note: This table provides a qualitative summary based on the principle of hydroxyl ion-catalyzed hydrolysis. Specific quantitative rate constants would need to be determined experimentally.

Table 2: Effect of Temperature on this compound Hydrolysis

Temperature (°C)Relative Rate of HydrolysisRecommended Storage
4Very SlowLong-term
25 (Room Temp)ModerateShort-term
40RapidNot Recommended
60Very RapidNot Recommended
Note: The rate of hydrolysis increases significantly with temperature. The heat of activation for the hydrolysis of the salt form of homatropine is 11.4 kcal/mol.[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating UPLC Method for this compound

This protocol is adapted from a method for the simultaneous determination of this compound and its related compounds.[10]

  • Chromatographic Conditions:

    • Column: Acquity UPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine. Adjust pH to 2.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient program should be developed to ensure separation of the parent peak from degradation products.

    • Flow Rate: 0.45 mL/min

    • Column Temperature: 45°C

    • Detection Wavelength: 205 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

    • Prepare working standard solutions at appropriate concentrations by diluting the stock solution.

  • Sample Preparation:

    • Dilute the experimental solution with the diluent to a concentration within the linear range of the assay.

    • Filter the solution through a 0.2 µm nylon membrane filter before injection.

  • Forced Degradation Study (for method validation):

    • Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C.

    • Base Hydrolysis: Treat the sample with 0.1N NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug or solution at an elevated temperature.

    • Photodegradation: Expose the solution to UV light.

    • Neutralize the acid and base-treated samples before injection.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed over time.

Protocol 2: Spectrophotometric Analysis of this compound

This protocol is based on the formation of a colored complex.[6]

  • Reagents:

    • Picric Acid Solution

    • Acid-washed diatomaceous earth

    • Chloroform (B151607)

    • Alkaline solution (e.g., dilute NaOH)

  • Procedure:

    • To an aliquot of the this compound solution, add the picric acid solution in an alkaline medium to form a picric acid-quaternary ammonium (B1175870) complex.

    • Adsorb the complex onto acid-washed diatomaceous earth.

    • Perform an on-column extraction with chloroform.

    • Measure the absorbance of the chloroform extract spectrophotometrically at 365 nm.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Follow the procedure above for each standard to generate a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Determine the concentration of this compound in the experimental samples by comparing their absorbance to the calibration curve.

Visualizations

HMB This compound (Ester) Degradation Hydrolysis (+ H2O) HMB->Degradation OH-, Heat, Light Products Tropinium Methylbromide + Mandelic Acid Degradation->Products

Caption: Hydrolysis degradation pathway of this compound.

Start Degradation Observed (e.g., loss of potency, extra peaks) Check_pH Is the solution pH in the acidic range (4-6)? Start->Check_pH Adjust_pH Adjust pH using a suitable buffer. Check_pH->Adjust_pH No Check_Temp Is the solution stored at a cool temperature (e.g., 4°C)? Check_pH->Check_Temp Yes Reassay Re-assay for stability. Adjust_pH->Reassay Adjust_Temp Store solution at a lower temperature. Check_Temp->Adjust_Temp No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Adjust_Temp->Reassay Protect_Light Use amber vials or wrap in foil. Check_Light->Protect_Light No Check_Light->Reassay Yes Protect_Light->Reassay

Caption: Troubleshooting workflow for this compound degradation.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sol Prepare this compound solution in a suitable buffer (pH 4-6) Split_Samples Aliquot solution into multiple vials (including controls) Prep_Sol->Split_Samples Temp_Stress Incubate at various temperatures (e.g., 4°C, 25°C, 40°C) Split_Samples->Temp_Stress Light_Stress Expose to light (vs. dark control) Split_Samples->Light_Stress Time_Points Withdraw samples at defined time points Temp_Stress->Time_Points Light_Stress->Time_Points Assay Analyze by stability-indicating method (e.g., UPLC) Time_Points->Assay Data_Analysis Calculate degradation rate Assay->Data_Analysis

Caption: Experimental workflow for stability assessment.

References

Dealing with non-specific binding of Homatropine Methylbromide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of non-specific binding (NSB) encountered when working with Homatropine Methylbromide in various biological and chemical assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high background noise and poor signal-to-noise ratio in my assay with this compound?

A: High background is a frequent issue when working with this compound due to its chemical structure. It is a quaternary ammonium (B1175870) compound (QAC), which possesses a permanent positive charge and can have significant hydrophobic regions.[1][2][3] This structure promotes non-specific binding to assay surfaces and components through two primary mechanisms:

  • Electrostatic Interactions: The positive charge on the molecule can interact with negatively charged surfaces, which are common on plastic consumables (like polystyrene microplates) and various biological macromolecules.[1][2][4]

  • Hydrophobic Interactions: The non-polar regions of the molecule can bind to hydrophobic pockets on proteins or untreated plastic surfaces.[4][5]

This unintended binding increases the background signal, which can mask the specific signal from your target interaction, thereby reducing assay sensitivity and accuracy.[6][7][8]

Q2: What are the initial troubleshooting steps to address non-specific binding of this compound?

A: A systematic approach is crucial for diagnosing and mitigating NSB. Start with the most common and easily adjustable parameters before moving to more complex optimizations. The general workflow involves sequentially optimizing your blocking, washing, and buffer conditions.

G cluster_0 start High Background Signal Observed with This compound check_blocking Step 1: Review & Optimize Blocking Protocol start->check_blocking Begin Troubleshooting optimize_washing Step 2: Enhance Washing Protocol check_blocking->optimize_washing If background is still high modify_buffer Step 3: Modify Assay & Wash Buffers optimize_washing->modify_buffer If background is still high end_success Problem Resolved: Low Background Achieved modify_buffer->end_success Successful Optimization end_fail Issue Persists: Consider Alternative Assay Design or Consumables modify_buffer->end_fail If background remains high

Caption: General troubleshooting workflow for NSB.

Q3: How do I select the most effective blocking agent to prevent NSB?

A: The blocking agent's role is to saturate all potential non-specific binding sites on the assay surface without interfering with the specific interaction you are measuring.[9] The choice of agent is critical and may require empirical testing. Commonly used blocking agents include bovine serum albumin (BSA), non-fat dry milk (casein), and various commercial, often protein-free, formulations.[6]

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Highly purified, single protein, provides a consistent blocking effect.[6]Can have lot-to-lot variability; may still permit some low-level NSB.[10] Not recommended if using anti-bovine secondary antibodies.[11]
Non-Fat Dry Milk (Casein) 3-5% (w/v)Inexpensive and widely available.[6]Is a complex mixture of proteins; not suitable for assays detecting phosphoproteins due to natural phosphoproteins in casein.[11] Contains biotin, making it incompatible with avidin-biotin detection systems.[11]
Commercial/Protein-Free Blockers Varies by manufacturerHigh consistency, reduced cross-reactivity issues, suitable for assays where animal-sourced products are prohibited.[11]Generally more expensive than homemade solutions.

Q4: How can I optimize my assay and wash buffers to minimize this compound binding?

A: Optimizing the chemical environment of your assay is a powerful way to reduce NSB. This involves adjusting the pH and ionic strength and potentially including additives like surfactants.[12]

G cluster_0 Assay Surface (e.g., Microplate Well) cluster_1 surface Unoccupied Binding Sites (Negative & Hydrophobic Patches) blocker Blocking Agent (e.g., BSA) blocker->surface Masks unoccupied sites salt Increased Salt (NaCl) Na+ / Cl- ions salt->surface Shields charge hmb Homatropine Methylbromide (+) salt->hmb Shields charge surfactant Non-ionic Surfactant (e.g., Tween-20) surfactant->surface Disrupts hydrophobic interactions surfactant->hmb Disrupts hydrophobic interactions hmb->surface Electrostatic Interaction hmb->surface Hydrophobic Interaction

Caption: Mechanisms of NSB and corresponding interventions.

Table 2: Recommended Buffer Additives for NSB Reduction

AdditiveTypical ConcentrationMechanism of ActionBest For
Sodium Chloride (NaCl) 150 mM - 500 mMIncreases ionic strength, which shields electrostatic charges and reduces charge-based interactions.[13][14]Mitigating electrostatic binding of the positively charged this compound.
Non-ionic Surfactants (e.g., Tween-20) 0.05% - 0.1% (v/v)Disrupts weak, non-specific hydrophobic interactions.[5][13] Also prevents binding to tubing and container walls.[7][13]Reducing hydrophobic binding. Typically added to the wash buffer.

Q5: What control experiments are essential for diagnosing and quantifying non-specific binding?

A: Properly designed control experiments are necessary to confirm that the high signal you are observing is due to NSB and to quantify its extent.[12] Key controls include:

  • Blank/Buffer Control: Wells containing only the assay buffer and detection reagents. This measures the inherent background of the system.

  • No Analyte Control: The complete assay procedure performed without the addition of this compound. This helps identify issues with secondary antibodies or other reagents.

  • NSB Control: This is the most critical control. Run the assay with this compound on a surface that has been blocked but does not contain the specific capture molecule (e.g., antibody or receptor).[12][14] The signal generated in this well is a direct measure of the binding of this compound to the plate/blocking agent complex.

Troubleshooting Guides & Protocols

Protocol 1: General Assay Protocol for Minimizing NSB

This protocol provides a baseline for an ELISA-style assay, incorporating best practices to proactively reduce NSB.

  • Plate Coating: If applicable, coat microplate wells with the specific capture antibody/protein diluted in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS). Incubate for 2 hours at room temperature or overnight at 4°C to ensure complete saturation of non-specific sites.[9]

  • Washing: Repeat the washing step as described in step 2.

  • Sample Incubation: Add your standards, controls, and samples containing this compound. Incubate for the optimized time and temperature for your specific interaction.

  • Washing: Aspirate the samples and wash the plate 5 times with 200 µL/well of Wash Buffer. Introduce a 30-60 second soak time during each wash cycle to improve the removal of unbound molecules.[15][16]

  • Detection: Add detection reagents (e.g., secondary antibody) and proceed with the standard protocol. Ensure all detection reagents are diluted in a buffer containing a blocking agent (e.g., 1% BSA) to prevent their own NSB.

  • Final Wash: Perform a final, thorough wash step (5-6 times with soak steps) before adding the substrate.

  • Development: Add substrate and stop the reaction once sufficient color has developed. Read the plate immediately.

Protocol 2: Optimizing Blocking Conditions

Use this protocol if you suspect your blocking step is insufficient.

  • Setup: Use a 96-well microplate. Do not coat the plate with a specific capture molecule to isolate the effect of blocking on NSB.

  • Blocker Titration: Prepare different blocking agents (e.g., BSA, non-fat dry milk) at various concentrations (e.g., 1%, 3%, 5% w/v).

  • Incubation Time Test: For each blocker/concentration combination, test different incubation times (e.g., 1 hour at 37°C, 2 hours at room temperature, overnight at 4°C).

  • Washing: After blocking, wash all wells thoroughly (3x with PBS-T).

  • Analyte Addition: Add a high concentration of this compound to all wells. Include control wells with no analyte.

  • Incubation & Detection: Incubate as you would in your standard assay, then wash thoroughly and perform the detection steps.

  • Analysis: Compare the signal from the wells. The optimal blocking condition is the one that yields the lowest signal in the presence of this compound, indicating the most effective prevention of NSB.

Protocol 3: Optimizing Wash Steps

Use this protocol if you suspect inefficient washing is leaving behind non-specifically bound molecules.

  • Setup: Prepare a plate as you would for your standard assay, including coating and blocking steps.

  • Sample Addition: Add a high concentration of this compound to all wells to maximize the potential for NSB.

  • Variable Washing: After the sample incubation, divide the plate into sections to test different washing protocols:

    • Number of Washes: Compare 3 washes vs. 5 washes vs. 7 washes.

    • Soak Time: Compare a standard wash with a wash that includes a 30-60 second soak time for each cycle.[15]

    • Wash Buffer Composition: Compare your standard wash buffer (e.g., PBS) with a buffer containing 0.05% Tween-20 and another containing 0.1% Tween-20.[15]

  • Detection & Analysis: Complete the detection steps and measure the signal. The most effective wash protocol is the one that results in the lowest background signal without significantly diminishing your specific signal (which should be tested in a parallel experiment).

References

Best practices for long-term storage of Homatropine Methylbromide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Homatropine (B1218969) Methylbromide stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the stability and integrity of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Homatropine Methylbromide?

For long-term stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture and direct sunlight.[1][2] Some suppliers also recommend storage in a cool, dry, well-ventilated area.[3][4]

Q2: What is the best way to store this compound stock solutions for long-term use?

The optimal storage conditions for this compound stock solutions depend on the desired duration of storage. For storage up to 6 months, it is recommended to store the solution at -80°C.[1][2] For shorter periods of up to 1 month, storage at -20°C is acceptable.[1][2] All solutions should be stored in tightly sealed containers to prevent evaporation and contamination.[1]

Q3: Which solvents are recommended for preparing this compound stock solutions?

This compound is soluble in water, DMSO, and physiological saline.[2][5] The choice of solvent will depend on the specific requirements of your experiment. For aqueous solutions, it is advisable to filter and sterilize the solution using a 0.22 µm filter before storage, especially if it will be used in cell-based assays.[2]

Q4: Is this compound light-sensitive?

Yes, this compound is known to be light-sensitive, and the solid powder may darken with age upon exposure to light.[3] It is crucial to store both the solid compound and its stock solutions in the dark, for example, by using amber-colored vials or by wrapping the container in aluminum foil.[3]

Q5: What type of container should I use to store this compound stock solutions?

Both glass and polypropylene (B1209903) containers are suitable for storing this compound stock solutions.[3] Ensure the container is clearly labeled and can be sealed tightly to prevent any leakage or evaporation.

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow or has particulate matter.

  • Possible Cause: This could indicate degradation of the compound or contamination. This compound powder can darken over time, and this may be more apparent in solution.[3] The presence of particulate matter could also be due to microbial growth if the solution was not properly sterilized, or precipitation if the solubility limit was exceeded at the storage temperature.

  • Solution: It is recommended to discard the solution and prepare a fresh stock. To prevent this in the future, ensure the solid compound is stored correctly, use a sterile solvent and filtration for aqueous solutions, and do not store the solution for longer than the recommended duration.

Issue 2: I am seeing unexpected results in my experiments using a previously prepared stock solution.

  • Possible Cause: Inconsistent or unexpected experimental results may be a sign that the this compound has degraded. The major hydrolytic decomposition products are tropinium methylbromide and mandelic acid, which will not have the same biological activity as the parent compound.[6]

  • Solution: Prepare a fresh stock solution from a reliable source of solid this compound. To confirm the integrity of your stock, you can perform a stability analysis using a method like High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationKey Considerations
Solid4°CLong-termKeep container tightly sealed, away from moisture and direct sunlight.[1]
Stock Solution-20°C1 monthEnsure the container is tightly sealed.[1][2]
Stock Solution-80°C6 monthsEnsure the container is tightly sealed.[1][2]

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution using HPLC

This protocol outlines a general procedure for assessing the stability of a this compound stock solution over time.

  • Preparation of Standard and Sample Solutions:

    • Prepare a fresh standard solution of this compound at a known concentration in the same solvent as your stock solution.

    • Thaw your stored stock solution (sample) and allow it to reach room temperature.

    • Dilute both the standard and sample solutions to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A common mobile phase could be a mixture of a phosphate (B84403) buffer and acetonitrile. The exact ratio may need to be optimized.

    • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 210 nm).

    • Injection Volume: Inject equal volumes of the standard and sample solutions.

    • Flow Rate: A typical flow rate is around 1 mL/min.

  • Data Analysis:

    • Compare the chromatograms of the standard and the sample.

    • A stable solution should show a single major peak corresponding to this compound with a retention time matching the standard.

    • The appearance of additional peaks in the sample chromatogram may indicate the presence of degradation products.

    • Quantify the peak area of this compound in both the standard and sample to determine if there has been a significant decrease in the concentration of the active compound in the stored solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_stability Stability Testing prep_solid Weigh Solid Homatropine Methylbromide prep_dissolve Dissolve and Vortex prep_solid->prep_dissolve prep_solvent Select Appropriate Solvent (e.g., Water, DMSO) prep_solvent->prep_dissolve prep_filter Sterile Filter (0.22 µm) if Aqueous prep_dissolve->prep_filter store_aliquot Aliquot into Light-Protected, Tightly Sealed Tubes prep_filter->store_aliquot store_temp Store at -20°C (1 month) or -80°C (6 months) store_aliquot->store_temp stability_thaw Thaw Aliquot at Room Temperature store_temp->stability_thaw stability_hplc Analyze via HPLC stability_thaw->stability_hplc stability_compare Compare to Fresh Standard stability_hplc->stability_compare

Caption: Workflow for the preparation, storage, and stability testing of this compound stock solutions.

degradation_pathway Homatropine This compound Hydrolysis Hydrolysis (e.g., due to moisture) Homatropine->Hydrolysis Tropinium Tropinium Methylbromide Hydrolysis->Tropinium Mandelic Mandelic Acid Hydrolysis->Mandelic

Caption: Potential hydrolytic degradation pathway of this compound.

References

Identifying and mitigating artifacts in Homatropine Methylbromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homatropine (B1218969) Methylbromide. The content is designed to help identify and mitigate common experimental artifacts.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments, presented in a question-and-answer format.

FAQ 1: Compound Stability and Handling

Question: My Homatropine Methylbromide stock solution appears to lose potency over time, leading to inconsistent results. What is the likely cause and how can I prevent this?

Answer: The most probable cause is the chemical instability of this compound in solution, primarily due to hydrolysis. As an ester, it is susceptible to breaking down, a process that is significantly accelerated by hydroxyl ions (alkaline conditions)[1][2]. Studies have shown that the salt form of homatropine degrades approximately eight times faster than the salt form of atropine[1][2].

Mitigation Strategy:

  • pH Control: Prepare all stock solutions and buffers in a pH range that minimizes hydrolysis. A neutral to slightly acidic pH (e.g., pH 4-7) is generally recommended. Avoid alkaline buffers.

  • Solvent Choice: While soluble in water and ethanol, for long-term storage, DMSO is a common choice[3][4]. However, always use fresh, anhydrous DMSO as absorbed moisture can reduce solubility and promote degradation[3].

  • Preparation and Storage: Always prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C for up to one month to minimize freeze-thaw cycles[3].

  • Verification: For long-term or critical studies, the concentration and purity of the stock solution should be periodically verified using an appropriate analytical method, such as HPLC[5].

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Mitigation Workflow Problem Inconsistent Potency (Reduced Antagonism) Cause Chemical Instability: Homatropine is prone to hydroxyl ion-catalyzed hydrolysis. Problem->Cause Step1 1. Control pH Use slightly acidic to neutral buffers (pH < 7.4) Cause->Step1 Step2 2. Prepare Fresh Make new stock solutions for each experiment Step1->Step2 Step3 3. Proper Storage Aliquot and store at -20°C or -80°C Step2->Step3 Result Consistent & Reproducible Data Step3->Result

Figure 1. Workflow for mitigating this compound instability.

FAQ 2: Radioligand Binding Assay Artifacts

Question: In my muscarinic receptor binding assay, I'm observing high non-specific binding (NSB) or low specific binding. How can I troubleshoot this?

Answer: High non-specific binding (NSB) is a common artifact in radioligand binding assays that can obscure the true specific binding signal[6]. It occurs when the radioligand binds to components other than the target receptor, such as filters, lipids, or other proteins. Low specific binding can result from degraded compound, low receptor density, or suboptimal assay conditions.

Troubleshooting Steps:

  • Reduce Radioligand NSB to Filters: Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30-60 minutes before the assay. PEI is a cationic polymer that blocks non-specific sites on the negatively charged glass fiber filters[6][7].

  • Optimize Protein Concentration: High concentrations of membrane protein can increase NSB. Titrate the amount of membrane preparation to find the optimal balance where specific binding is high and NSB is low (typically <50% of total binding)[6]. A range of 20-50 µg of protein per well is a common starting point[8].

  • Check Radioligand Concentration: Using a radioligand concentration far above its dissociation constant (Kd) can increase NSB. For competitive binding assays, use a radioligand concentration at or near its Kd value[6].

  • Modify Assay Buffer: Including a protein like Bovine Serum Albumin (BSA) in the assay buffer can sometimes reduce non-specific interactions[6].

  • Confirm Receptor Expression: Ensure the cell line or tissue preparation has a sufficient density (Bmax) of the target muscarinic receptor. Low expression will naturally lead to a low signal window[6].

  • Verify Compound Integrity: As discussed in FAQ 1, ensure your this compound is not degraded.

start High Non-Specific Binding OR Low Specific Binding q1 Are filters pre-soaked in PEI? start->q1 s1 Soak GF filters in 0.3-0.5% PEI for >30 min q1->s1 No q2 Is protein concentration optimized? q1->q2 Yes s1->q2 s2 Titrate membrane protein (e.g., 10-100 µg/well) to maximize S:N ratio q2->s2 No q3 Is radioligand conc. ~Kd value? q2->q3 Yes s2->q3 s3 Use [Radioligand] at or below its Kd for competition assays q3->s3 No q4 Is compound stock fresh and validated? q3->q4 Yes s3->q4 s4 Prepare fresh Homatropine stock solution. Check pH. q4->s4 No end Assay Optimized q4->end Yes s4->end

Figure 2. Troubleshooting decision tree for radioligand binding assays.

FAQ 3: Off-Target and Non-Selective Effects

Question: I am studying the effect of this compound on a specific tissue, but I'm concerned about non-selective effects. What are the known off-target activities?

Answer: This is a critical consideration. This compound is a non-selective muscarinic antagonist, meaning it does not distinguish significantly between the five muscarinic receptor subtypes (M1-M5)[9][10]. Therefore, any observed effect in a tissue expressing multiple muscarinic subtypes is likely a composite response.

  • Muscarinic Subtypes: Homatropine will antagonize M1, M3, and M5 receptors (typically coupled to Gq proteins, leading to smooth muscle contraction and gland secretion) as well as M2 and M4 receptors (typically coupled to Gi/o proteins, leading to cardiac inhibition and neural inhibition)[11][12].

  • Other Potential Targets: While primarily a muscarinic antagonist, some compounds with similar structures have been shown to interact with other receptors at higher concentrations. For instance, certain M1-selective antagonists also show affinity for sigma recognition sites[13]. While specific data for Homatropine is limited, this possibility should be considered, especially if observing unexpected effects at high concentrations.

Mitigation Strategy:

  • Use Subtype-Selective Tools: To dissect the specific receptor subtype responsible for an observed effect, use more selective antagonists in parallel experiments (see Table 2 for examples).

  • Counter-Screening: If an unexpected or novel effect is observed, perform counter-screening assays against a panel of other relevant receptors to rule out off-target binding[14].

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of engaging lower-affinity off-targets.

Section 2: Quantitative Data

Table 1: Stability Profile of this compound

This table summarizes the key factors affecting the stability of this compound in experimental settings.

ParameterConditionStability ConcernRecommendationReference
pH Alkaline (pH > 7.4)Accelerates ester hydrolysisUse neutral or slightly acidic buffers[1][2][15]
Neutral / AcidicMore stableOptimal for stock and assay buffers[15]
Temperature Room TemperatureGradual degradation in solutionPrepare fresh; avoid prolonged storage[2]
Refrigerated (4°C)Slows degradationSuitable for short-term storage (hours to days)[5]
Frozen (-20°C / -80°C)Best for long-term storageAliquot to prevent freeze-thaw cycles; stable for ~1 month[3]
Solvent Aqueous BuffersProne to hydrolysisPrepare fresh before use[1][2]
DMSOGenerally stableUse fresh, anhydrous DMSO to prevent moisture absorption[3][4]
Table 2: Comparative Binding Affinities (pKi) of Muscarinic Antagonists

Homatropine is structurally and functionally similar to classical non-selective antagonists like atropine. This table illustrates the typical lack of selectivity for such compounds compared to subtype-selective antagonists. The pKi value is the negative logarithm of the inhibitory constant (Ki); a higher pKi indicates higher binding affinity.

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)Selectivity Profile
Atropine~9.0~9.2~9.2~9.0Non-selective
Homatropine Similar to AtropineSimilar to AtropineSimilar to AtropineSimilar to AtropineNon-selective
Pirenzepine~8.2~6.7~6.9~7.2M1-selective
AF-DX 116~6.8~7.7~6.5~6.9M2-selective
Darifenacin~7.9~8.8~9.1~8.3M3-selective

Data compiled and approximated from multiple sources for illustrative purposes[1][9][11]. Homatropine's profile is inferred from its classification as a classical, non-selective antagonist.

Section 3: Experimental Protocols & Signaling

Protocol 1: Competitive Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound at muscarinic receptors expressed in a cell membrane preparation.

Materials:

  • Receptor Source: Membrane preparation from cells or tissue expressing muscarinic receptors (e.g., CHO cells expressing human M3 receptors, rat brain cortex).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Reference Antagonist: Atropine (10 µM final concentration for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well plates, glass fiber filters (GF/C), filtration apparatus (cell harvester), liquid scintillation counter.

Procedure:

  • Preparation: Dilute this compound to a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) in Assay Buffer. Dilute the membrane preparation in Assay Buffer to the optimized protein concentration. Dilute [³H]-NMS to a final concentration equal to its Kd value in Assay Buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL Assay Buffer, 150 µL membrane preparation, and 50 µL [³H]-NMS.

    • Non-Specific Binding (NSB): Add 50 µL Atropine (10 µM), 150 µL membrane preparation, and 50 µL [³H]-NMS.

    • Test Compound: Add 50 µL of each this compound dilution, 150 µL membrane preparation, and 50 µL [³H]-NMS.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium[8].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-soaked GF/C filter plate using a cell harvester.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand[6][8].

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percent specific binding against the log concentration of this compound.

    • Use non-linear regression (one-site competition model) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-NMS and Kd is its dissociation constant[8].

Protocol 2: Isolated Guinea Pig Ileum Contraction Assay

This ex vivo functional assay measures the ability of this compound to antagonize acetylcholine-induced smooth muscle contraction.

Materials:

  • Tissue: Freshly isolated guinea pig ileum.

  • Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11), maintained at 37°C and aerated with 95% O₂ / 5% CO₂[16][17].

  • Agonist: Acetylcholine (B1216132) (ACh).

  • Antagonist: this compound.

  • Equipment: Isolated organ bath system with force-displacement transducer, rotating drum or data acquisition software[18][19].

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a section of the terminal ileum. Clean the segment by gently flushing with Krebs solution and cut into 2-3 cm lengths.

  • Mounting: Suspend one end of the ileum segment to a fixed hook in the organ bath chamber and the other end to the force transducer. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 45-60 minutes, with washes of fresh Krebs solution every 15 minutes[16].

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and increase in half-log increments until a maximal contraction is achieved. This establishes the baseline tissue responsiveness.

  • Antagonist Incubation: Wash the tissue thoroughly until it returns to baseline tension. Add a fixed concentration of this compound to the bath and incubate for a set period (e.g., 20-30 minutes) to allow for receptor equilibrium.

  • Challenge with Agonist: In the continued presence of this compound, repeat the cumulative acetylcholine concentration-response curve.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum ACh response) against the log concentration of ACh, both in the absence and presence of the antagonist.

    • The competitive antagonism by this compound will cause a rightward shift in the dose-response curve. The magnitude of this shift can be used to calculate the antagonist's affinity (pA₂ value) via a Schild plot analysis[16].

Signaling Pathway: M3 Receptor-Mediated Contraction

This compound exerts its primary effect in functional assays like the guinea pig ileum contraction by blocking the M3 muscarinic receptor. The diagram below illustrates this signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates HMB Homatropine Methylbromide (Antagonist) HMB->M3R Blocks Gq Gq Protein M3R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Smooth Muscle Contraction Ca->Contraction Initiates

References

Validation & Comparative

A Comparative Guide: Homatropine Methylbromide versus Scopolamine in Central Nervous System Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of homatropine (B1218969) methylbromide and scopolamine (B1681570), two muscarinic acetylcholine (B1216132) receptor antagonists, with a focus on their applications in central nervous system (CNS) research. The fundamental difference in their chemical structure dictates their ability to cross the blood-brain barrier, leading to distinct pharmacological profiles and applications in CNS studies.

Executive Summary

Scopolamine, a tertiary amine, readily crosses the blood-brain barrier and is a well-established agent for inducing cognitive deficits in animal models to study CNS disorders. In contrast, homatropine methylbromide, a quaternary ammonium (B1175870) salt, exhibits significantly limited CNS penetration. This makes it a valuable tool for distinguishing central from peripheral cholinergic effects in research. While both are non-selective muscarinic antagonists, their differing CNS accessibility is the primary determinant of their use in neurological studies.

Mechanism of Action and Signaling Pathways

Both this compound and scopolamine act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate various physiological functions.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[1][2][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins.[2][4][5][6] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

The diagrams below illustrate these signaling pathways.

Gq_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Receptor M1, M3, M5 Muscarinic Receptor Gq_protein Gq/11 protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) activation DAG->PKC Acetylcholine Acetylcholine Acetylcholine->Receptor Activates This compound / Scopolamine This compound or Scopolamine This compound / Scopolamine->Receptor Blocks

Figure 1: M1, M3, and M5 Receptor Gq/11 Signaling Pathway.

Gi_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Receptor M2, M4 Muscarinic Receptor Gi_protein Gi/o protein Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Acetylcholine Acetylcholine Acetylcholine->Receptor Activates This compound / Scopolamine This compound or Scopolamine This compound / Scopolamine->Receptor Blocks

Figure 2: M2 and M4 Receptor Gi/o Signaling Pathway.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences between this compound and scopolamine.

ParameterThis compoundScopolamineReferences
Chemical Structure Quaternary Ammonium SaltTertiary Amine
Blood-Brain Barrier Permeability PoorReadily crosses[7]
Muscarinic Receptor Binding Affinity (Ki, nM)
M1Data not available0.83[8]
M2Data not available5.3[8]
M3Data not available0.34[8]
M4Data not available0.38[8]
M5Data not available0.34[8]

Experimental Protocols

Assessment of Cognitive Deficits using the Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of scopolamine-induced muscarinic receptor blockade on spatial navigation and memory.

Materials:

  • Circular water tank (120-150 cm in diameter) filled with opaque water.

  • Submerged escape platform.

  • Visual cues placed around the room.

  • Video tracking system.

  • Scopolamine hydrobromide solution.

  • Vehicle solution (e.g., saline).

Procedure:

  • Habituation: Allow the animals to swim freely in the maze for 60 seconds without the platform on the day before the training begins.

  • Acquisition Phase (4-5 days):

    • Administer scopolamine (e.g., 0.5-1.0 mg/kg, intraperitoneally) or vehicle 20-30 minutes before the first trial of each day.[9][10]

    • Each animal undergoes four trials per day.

    • For each trial, the animal is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after the last acquisition day):

    • The platform is removed from the pool.

    • The animal is allowed to swim for a fixed period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[9][10]

MWM_Workflow cluster_protocol Morris Water Maze Protocol Habituation Habituation (1 day, no platform) Drug_Admin Scopolamine or Vehicle Administration (i.p.) Habituation->Drug_Admin Acquisition Acquisition Phase (4-5 days, 4 trials/day) Probe_Trial Probe Trial (1 day, no platform) Acquisition->Probe_Trial Data_Collection Data Collection: - Escape Latency - Path Length - Time in Target Quadrant Acquisition->Data_Collection Probe_Trial->Data_Collection Drug_Admin->Acquisition

Figure 3: Experimental Workflow for the Morris Water Maze.
Assessment of Working and Reference Memory using the Radial Arm Maze

The Radial Arm Maze (RAM) is used to assess spatial working and reference memory.

Objective: To evaluate the effects of scopolamine on working memory (remembering which arms have been visited in a trial) and reference memory (learning which arms are consistently baited).

Materials:

  • An elevated maze with a central platform and multiple arms (typically 8) radiating outwards.

  • Food rewards (e.g., sucrose (B13894) pellets).

  • Scopolamine hydrobromide solution.

  • Vehicle solution (e.g., saline).

Procedure:

  • Habituation and Pre-training:

    • Habituate the animals to the maze by placing them on the central platform and allowing free exploration.

    • Gradually introduce the food rewards at the end of each arm to encourage exploration.

  • Training Phase:

    • Bait all or a subset of the arms with a food reward.

    • Place the animal on the central platform and allow it to explore the maze until all baited arms have been visited or a set time has elapsed.

  • Testing Phase:

    • Administer scopolamine (e.g., 0.25-1.0 mg/kg, i.p.) or vehicle 20-30 minutes before the trial.[11]

    • Place the animal on the central platform and record its entries into the arms.

    • Working memory errors: Re-entry into an arm that has already been visited within the same trial.

    • Reference memory errors: Entry into an arm that is never baited (in tasks where only a subset of arms is baited).

    • Record the number of each type of error and the time taken to complete the task.[11][12]

RAM_Workflow cluster_protocol Radial Arm Maze Protocol Habituation Habituation & Pre-training Training Training Phase (Baiting arms) Habituation->Training Drug_Admin Scopolamine or Vehicle Administration (i.p.) Training->Drug_Admin Testing Testing Phase Data_Collection Data Collection: - Working Memory Errors - Reference Memory Errors - Time to Completion Testing->Data_Collection Drug_Admin->Testing

References

A Comparative Guide to the Antagonistic Activity of Homatropine Methylbromide at M2 vs. M3 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic activity of Homatropine Methylbromide at M2 and M3 muscarinic acetylcholine (B1216132) receptors. While this compound is recognized as a non-selective muscarinic antagonist, this document delves into the distinct signaling pathways of the M2 and M3 receptors and outlines the experimental methodologies used to validate such antagonistic activity.

Executive Summary

This compound is a quaternary ammonium (B1175870) derivative of homatropine, acting as a competitive antagonist at muscarinic acetylcholine receptors. Its non-selective profile means it does not exhibit significant preference between the M2 and M3 receptor subtypes. The M2 and M3 receptors, however, are coupled to different G-protein signaling cascades, leading to distinct physiological responses upon antagonism. M2 receptors are predominantly found in cardiac tissue and are coupled to Gαi, leading to the inhibition of adenylyl cyclase. In contrast, M3 receptors are widely expressed in smooth muscle and glandular tissues and are coupled to Gαq/11, activating the phospholipase C pathway. The validation of this compound's activity at these receptors typically involves radioligand binding assays to determine binding affinity (Ki) and functional assays to quantify antagonism (pA2 or IC50).

Data Presentation: Antagonistic Activity of this compound

ParameterM2 Muscarinic ReceptorM3 Muscarinic Receptor
Primary Signaling Pathway Gαi/o-coupled: Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP.Gαq/11-coupled: Activation of phospholipase C, leading to increased inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular Ca2+.
Typical Tissue Location Heart (atria), presynaptic nerve terminals.Smooth muscle (e.g., bronchi, bladder, gut), exocrine glands, vascular endothelium.
This compound Binding Affinity (pKi) Data from cloned human receptors is not readily available. Expected to be similar to M3.Data from cloned human receptors is not readily available. Expected to be similar to M2.
This compound Functional Antagonism (pA2/IC50) Data from cloned human receptors is not readily available.Data from cloned human receptors is not readily available.

Signaling Pathways

The distinct signaling pathways of M2 and M3 receptors are crucial for understanding the functional consequences of antagonism by this compound.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor Gi Gαi/o M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine ACh->M2R Binds ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to Homatropine Homatropine Methylbromide Homatropine->M2R Blocks

Caption: M2 Muscarinic Receptor Signaling Pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates PIP2 PIP2 PIP2->PLC ACh Acetylcholine ACh->M3R Binds Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes Response Cellular Response (e.g., smooth muscle contraction) DAG->Response Leads to Ca2->Response Leads to Homatropine Homatropine Methylbromide Homatropine->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Validating the antagonistic activity of this compound at M2 and M3 receptors involves two primary types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of this compound for M2 and M3 receptors.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to the M2 or M3 receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell membranes prepared from cell lines stably expressing human M2 or M3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: A fixed concentration of cell membranes and radioligand are incubated with increasing concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare cell membranes expressing M2 or M3 receptors B Incubate membranes with [³H]-NMS and varying concentrations of Homatropine Methylbromide A->B C Allow binding to reach equilibrium B->C D Separate bound and free radioligand by filtration C->D E Quantify radioactivity on filters D->E F Determine IC50 and calculate Ki E->F

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays measure the ability of this compound to inhibit the cellular response mediated by M2 or M3 receptor activation.

1. M2 Receptor Functional Assay (cAMP Inhibition Assay)

Objective: To determine the potency of this compound in antagonizing the agonist-induced inhibition of cAMP production in cells expressing M2 receptors.

Methodology:

  • Cell Culture: Cells stably expressing human M2 receptors are cultured.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Cells are then stimulated with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: The concentration of this compound that produces a 50% reversal of the agonist-induced inhibition of cAMP production is determined (IC50).

2. M3 Receptor Functional Assay (Calcium Mobilization Assay)

Objective: To determine the potency of this compound in antagonizing the agonist-induced increase in intracellular calcium in cells expressing M3 receptors.

Methodology:

  • Cell Culture and Loading: Cells stably expressing human M3 receptors are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pre-treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Cells are stimulated with a fixed concentration of a muscarinic agonist (e.g., carbachol).

  • Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration of this compound that produces a 50% inhibition of the agonist-induced calcium response is determined (IC50).

Conclusion

This compound is a non-selective muscarinic antagonist that inhibits both M2 and M3 receptor-mediated signaling pathways. The validation of its antagonistic activity relies on established in vitro experimental protocols, including radioligand binding assays and functional assays that probe the distinct downstream effects of M2 and M3 receptor activation. While direct comparative data on its affinity for cloned human M2 and M3 receptors is limited, its clinical effects are consistent with the blockade of both receptor subtypes. Further studies using recombinant human receptors are necessary to precisely quantify its binding and functional antagonism at M2 versus M3 receptors.

A Comparative Analysis of Homatropine Methylbromide and Its Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homatropine Methylbromide is a synthetically derived anticholinergic agent, widely recognized for its function as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] By blocking the action of acetylcholine, it effectively inhibits parasympathetic nerve stimulation, leading to its use in treating various conditions, including gastrointestinal spasms and uveitis.[1][3] this compound is a chiral compound and is clinically administered as a racemic mixture, meaning it is composed of an equal fifty-fifty mixture of its two enantiomers, (R)-Homatropine and (S)-Homatropine.

In the field of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their biological activities.[4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects. Therefore, a detailed comparative analysis of the individual enantiomers of this compound is crucial for a comprehensive understanding of its pharmacological profile and for optimizing its therapeutic potential.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are classified into five subtypes (M1-M5), which are involved in regulating a wide array of physiological functions.[5] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades.[6] Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6]

By binding to these receptors, this compound prevents acetylcholine from binding and initiating these signaling pathways, thereby blocking parasympathetic nervous system activity.[2] This antagonism results in effects such as smooth muscle relaxation and reduced glandular secretions.[7]

cluster_pathway Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1/M3/M5) ACh->mAChR Binds & Activates HMB Homatropine Methylbromide (Antagonist) HMB->mAChR Binds & Blocks Gq11 Gq/11 Protein mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response cluster_workflow Radioligand Binding Assay Workflow P1 Prepare Assay Plate: - Radioligand ([³H]-NMS) - Buffer - Test Compounds (HMB & Enantiomers) P2 Add Receptor Membrane Preparation P1->P2 P3 Incubate to Reach Equilibrium P2->P3 P4 Rapid Filtration (Separate Bound/Free) P3->P4 P5 Wash Filters P4->P5 P6 Scintillation Counting (Measure Radioactivity) P5->P6 P7 Data Analysis: - Calculate IC50 - Convert to Ki P6->P7

References

Head-to-head study of Homatropine Methylbromide and ipratropium bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of Homatropine Methylbromide and Ipratropium Bromide, focusing on their properties as muscarinic receptor antagonists. The information is collated from publicly available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these two compounds.

Introduction and Overview

This compound and Ipratropium Bromide are both quaternary ammonium (B1175870) compounds that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] While both compounds block the effects of acetylcholine, their clinical applications, receptor selectivity, and extent of characterization for respiratory diseases differ significantly.

Ipratropium Bromide is a well-established, non-selective muscarinic antagonist widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[3][4][5] Its efficacy in relaxing airway smooth muscle and reducing mucus secretion is well-documented.[6]

Mechanism of Action and Signaling Pathway

Both Ipratropium Bromide and this compound are competitive antagonists of acetylcholine at muscarinic receptors.[2][7] In the airways, parasympathetic nerve stimulation releases acetylcholine, which binds primarily to M3 muscarinic receptors on airway smooth muscle cells. This binding activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction.[9]

By competitively binding to these M3 receptors, Ipratropium and Homatropine prevent acetylcholine from binding, thereby inhibiting this signaling pathway and leading to bronchodilation.[9] Ipratropium Bromide is also known to block M1 receptors, which facilitate neurotransmission in parasympathetic ganglia, and M2 autoreceptors on cholinergic nerve endings that normally inhibit further acetylcholine release.[6][10] Blockade of M2 receptors can potentially counteract the bronchodilator effect by increasing acetylcholine release.[10]

Muscarinic Receptor Signaling Pathway cluster_pre Presynaptic Nerve Terminal cluster_post Airway Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M2R M2 Receptor (Autoreceptor) ACh_release->M2R Inhibits (-) M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction ACh Acetylcholine ACh->M2R Binds & Activates ACh->M3R Binds & Activates Antagonists Ipratropium Bromide This compound Antagonists->M2R Blocks Antagonists->M3R Blocks

Caption: Antagonism of Muscarinic Receptor Signaling by Ipratropium and Homatropine.

Data Presentation: Quantitative Comparison

Receptor Binding Affinity

The binding affinity of a drug for its target receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Ipratropium Bromide has been characterized as a non-selective antagonist, with similar affinity for all three muscarinic receptor subtypes relevant to airway function (M1, M2, and M3).

Table 1: Receptor Binding Affinity of Ipratropium Bromide

Receptor Subtype IC50 (nM)
M1 2.9[11]
M2 2.0[11]

| M3 | 1.7[11] |

This compound has been identified as a muscarinic receptor antagonist, but specific binding affinity data for M1, M2, and M3 subtypes in airway smooth muscle are not available in the reviewed literature. The available data comes from studies on other tissues.

Table 2: Receptor Binding Affinity of this compound in Various Tissues

Tissue/Receptor Parameter Value (nM)
Rat Aorta (Muscarinic) Ki 2.3
Guinea-Pig Atria (Muscarinic) pA2 7.21 (equivalent to ~6.2 nM Ki)
Guinea-Pig Stomach (Muscarinic) pA2 7.13 (equivalent to ~7.4 nM Ki)
Endothelial Muscarinic Receptors IC50 162.5

| Smooth Muscle Muscarinic Receptors | IC50 | 170.3 |

Note: pA2 values were converted to approximate Ki values using the formula Ki = 10^(-pA2) / (1 + [L]/Kd) assuming competitive antagonism and simplifying to Ki ≈ 10^(-pA2) for estimation. The lack of data from airway tissue and for specific M1, M2, and M3 subtypes for this compound is a significant data gap that prevents a direct head-to-head comparison of receptor selectivity with Ipratropium Bromide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize muscarinic antagonists.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the affinity of this compound and Ipratropium Bromide for M1, M2, and M3 muscarinic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells transfected with hM1, hM2, or hM3).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) to each well.

    • Add increasing concentrations of the unlabeled competitor drug (this compound or Ipratropium Bromide) to different wells.

    • To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells with Target Receptors (M1, M2, or M3) Membrane_Prep 2. Prepare Cell Membranes (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Plate_Setup 4. Add to 96-well Plate: - Membranes - Radioligand - Competitor (Varying Conc.) Membrane_Prep->Plate_Setup Reagents 3. Prepare Reagents: - Radioligand ([³H]NMS) - Competitor Drugs - Assay Buffer Reagents->Plate_Setup Incubation 5. Incubate to Reach Binding Equilibrium Plate_Setup->Incubation Filtration 6. Rapid Vacuum Filtration (Separates Bound/Free Ligand) Incubation->Filtration Counting 7. Scintillation Counting (Measure Radioactivity) Filtration->Counting Curve_Fitting 8. Plot Competition Curve & Determine IC50 Counting->Curve_Fitting Ki_Calc 9. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vitro Isolated Organ Bath Experiment

This functional assay measures the ability of an antagonist to inhibit the contraction of isolated airway smooth muscle tissue induced by a contractile agonist.

Objective: To assess and compare the functional antagonist potency of this compound and Ipratropium Bromide on acetylcholine-induced bronchoconstriction.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize an appropriate animal model (e.g., guinea pig).

    • Carefully dissect the trachea and place it in a physiological salt solution (e.g., Krebs-Henseleit solution), continuously gassed with carbogen (B8564812) (95% O2, 5% CO2).

    • Prepare tracheal rings or strips of smooth muscle from the trachea.

  • Mounting:

    • Suspend the tracheal tissue in an isolated organ bath chamber containing warmed (37°C) and gassed physiological salt solution.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

    • Allow the tissue to equilibrate under a small resting tension for a period of time (e.g., 60 minutes), with regular washing.

  • Experimentation:

    • Induce a contraction by adding a muscarinic agonist (e.g., acetylcholine or carbachol) to the bath to confirm tissue viability. Wash the tissue and allow it to return to baseline.

    • Pre-incubate the tissue with a specific concentration of the antagonist (this compound or Ipratropium Bromide) for a set period (e.g., 30-60 minutes).

    • Generate a cumulative concentration-response curve by adding increasing concentrations of the agonist (e.g., acetylcholine) to the bath and recording the contractile response at each concentration.

    • Repeat this process with different concentrations of the antagonist.

  • Data Analysis:

    • Measure the magnitude of contraction at each agonist concentration.

    • Plot the contractile response against the log of the agonist concentration for each antagonist concentration.

    • Analyze the rightward shift in the concentration-response curves caused by the antagonist to determine its potency, often expressed as a pA2 value, which is the negative log of the molar concentration of an antagonist that produces a 2-fold shift in the agonist dose-response curve.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection 1. Dissect Trachea from Animal Model Tissue_Mounting 2. Mount Tracheal Ring in Organ Bath Tissue_Dissection->Tissue_Mounting Equilibration 3. Equilibrate Tissue Under Tension Tissue_Mounting->Equilibration Antagonist_Incubation 4. Pre-incubate with Antagonist (Homatropine or Ipratropium) Equilibration->Antagonist_Incubation Agonist_Addition 5. Add Cumulative Concentrations of Agonist (ACh) Antagonist_Incubation->Agonist_Addition Record_Response 6. Record Contractile Force with Transducer Agonist_Addition->Record_Response Plot_Curves 7. Plot Concentration- Response Curves Record_Response->Plot_Curves Calc_pA2 8. Analyze Curve Shift & Calculate pA2 Value Plot_Curves->Calc_pA2

References

Unmasking Specificity: A Comparative Guide to Homatropine Methylbromide in the Age of Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a drug is paramount. This guide provides a comprehensive comparison of Homatropine Methylbromide with other muscarinic receptor antagonists, leveraging experimental data to illuminate its specificity. The use of knockout mouse models in confirming these interactions is a central focus, offering a powerful tool for modern drug validation.

This compound is a quaternary ammonium (B1175870) antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are pivotal in mediating the effects of the parasympathetic nervous system and are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. While this compound is known to be a non-selective antagonist, the precise affinity for each receptor subtype is crucial for predicting its therapeutic efficacy and potential side effects.

Comparative Analysis of Muscarinic Receptor Antagonists

To contextualize the specificity of this compound, this guide presents a comparative analysis of its binding affinities (Ki) and functional antagonist potencies (pA2) alongside several other commonly used antimuscarinic drugs. The data, summarized in the table below, has been compiled from various in vitro studies.

DrugM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)pA2 (ileum/bladder)
This compound 261701211031~7.13 - 7.21[2][3]
Atropine1.0 - 2.22.5 - 4.31.0 - 4.22.43.48.60 - 8.72[4]
Darifenacin11.244.71.250.112.68.66 - 9.4[5]
Solifenacin26[6]170[6]12[6]110[6]31[6]7.44[6]
Tiotropium~0.14~0.55~0.08---

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in radioligand binding assays. Lower Ki values indicate higher binding affinity. pA2 values are a measure of the potency of an antagonist in functional assays, with higher values indicating greater potency. Data is compiled from various sources and experimental conditions may vary.

As the data indicates, this compound exhibits a relatively non-selective binding profile across the five muscarinic receptor subtypes, with a somewhat higher affinity for the M3 receptor. In comparison, drugs like Darifenacin show a clear preference for the M3 subtype, making them more selective therapeutic agents for conditions such as overactive bladder where M3 receptors are the primary target.[7][8][9] Atropine, a classic antimuscarinic, also demonstrates high affinity across multiple subtypes.[4]

Confirming Specificity with Knockout Models: A Methodological Approach

The advent of knockout (KO) mouse models, where a specific gene is inactivated, has revolutionized pharmacology. These models provide an unparalleled in vivo platform to dissect the physiological roles of individual receptor subtypes and to definitively assess the specificity of a drug.

Experimental Protocols

Below are detailed methodologies for key experiments designed to confirm the specificity of an antimuscarinic agent like this compound using knockout mice.

1. Isolated Organ Bath Experiments

This in vitro technique allows for the functional assessment of a drug's effect on specific tissues isolated from wild-type and knockout mice.

  • Tissue Preparation: Tissues rich in specific muscarinic receptor subtypes (e.g., bladder for M3, atria for M2) are dissected from wild-type, M2 KO, and M3 KO mice. The tissues are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.[10]

  • Contraction Studies: After an equilibration period, cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) are generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are then incubated with varying concentrations of the antagonist (e.g., this compound) for a predetermined period.

  • Data Analysis: A second concentration-response curve to the agonist is then generated in the presence of the antagonist. The rightward shift of this curve is used to calculate the pA2 value, a measure of the antagonist's potency. By comparing the pA2 values obtained from tissues of wild-type and knockout mice, the contribution of the knocked-out receptor to the drug's effect can be determined. For example, a significant reduction in the pA2 value in M3 KO bladder tissue compared to wild-type would confirm that the drug's primary action in the bladder is via the M3 receptor.

2. In Vivo Assessment of Physiological Responses

In vivo studies in knockout mice provide a more integrated understanding of a drug's effects in a whole-organism context.

  • Animal Models: Wild-type and muscarinic receptor knockout mice (M1-M5 KO) are used.

  • Drug Administration: this compound or a vehicle control is administered to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Physiological Measurements: A battery of physiological parameters known to be mediated by specific muscarinic receptor subtypes are measured. Examples include:

    • Salivation (M3-mediated): Saliva production is measured by collecting saliva on pre-weighed cotton balls over a specific time period after pilocarpine (B147212) (a muscarinic agonist) stimulation.

    • Heart Rate (M2-mediated): Heart rate is monitored using telemetry or an electrocardiogram (ECG) to assess the drug's effect on the sinoatrial node.

    • Bladder Function (M3-mediated): Cystometry can be performed to measure bladder capacity, voiding pressure, and frequency.

  • Data Analysis: The physiological responses in knockout mice are compared to those in wild-type mice. The absence or significant attenuation of a specific physiological response in a particular knockout strain following drug administration provides direct evidence for the involvement of that receptor subtype in the drug's mechanism of action.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor (Gq-coupled) cluster_M2_M4 M2, M4 Receptor (Gi-coupled) cluster_antagonist M_odd Acetylcholine R_odd M1/M3/M5 Receptor M_odd->R_odd binds Gq Gq R_odd->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response_odd Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response_odd PKC->Response_odd M_even Acetylcholine R_even M2/M4 Receptor M_even->R_even binds Gi Gi R_even->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response_even Physiological Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) cAMP->Response_even Antagonist Homatropine Methylbromide Antagonist->R_odd blocks Antagonist->R_even blocks

Caption: Muscarinic receptor signaling pathways.

Knockout_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Drug WT + Homatropine Methylbromide WT->WT_Drug KO Muscarinic Receptor Knockout Mice (M1-M5) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Drug KO + Homatropine Methylbromide KO->KO_Drug InVitro In Vitro (Isolated Organ Bath) WT_Vehicle->InVitro InVivo In Vivo (Physiological Measurements) WT_Vehicle->InVivo WT_Drug->InVitro WT_Drug->InVivo KO_Vehicle->InVitro KO_Vehicle->InVivo KO_Drug->InVitro KO_Drug->InVivo Compare Compare Responses: WT vs. KO InVitro->Compare InVivo->Compare Specificity Determine Receptor Subtype Specificity Compare->Specificity

Caption: Experimental workflow for specificity testing.

Conclusion

While this compound remains a useful non-selective antimuscarinic agent, a thorough understanding of its interaction with each muscarinic receptor subtype is essential for its rational use and for the development of future therapeutics with improved specificity. The data presented in this guide highlights its broad activity profile. Furthermore, the outlined experimental protocols using knockout mouse models provide a clear and robust framework for definitively confirming the in vivo specificity of this compound and other novel drug candidates. This integrated approach of in vitro characterization and in vivo validation is indispensable for advancing modern drug discovery and development.

References

Benchmarking Homatropine Methylbromide Against Novel Muscarinic Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established muscarinic antagonist, Homatropine (B1218969) Methylbromide, with a selection of novel, more selective antagonists. The aim is to offer an objective analysis of their performance based on available experimental data, aiding researchers in the selection of appropriate pharmacological tools and in the development of new therapeutics.

Introduction to Muscarinic Antagonists

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes has made them attractive targets for therapeutic intervention in various diseases.[2] Muscarinic antagonists, by blocking the action of acetylcholine at these receptors, have found clinical utility in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain gastrointestinal disorders.[3]

Homatropine Methylbromide is a quaternary ammonium (B1175870) derivative of homatropine and acts as a non-selective muscarinic antagonist.[4] Its peripheral action is due to its reduced ability to cross the blood-brain barrier.[4] While effective in reducing smooth muscle spasms and secretions, its lack of selectivity can lead to a range of side effects, including dry mouth, blurred vision, and tachycardia.[2] In recent years, drug discovery efforts have focused on developing novel antagonists with greater selectivity for specific muscarinic receptor subtypes, aiming to enhance therapeutic efficacy while minimizing off-target effects.[5][6] This guide benchmarks this compound against four such novel antagonists: tiotropium, aclidinium, glycopyrronium, and umeclidinium, which are primarily used in the treatment of COPD.[7][8]

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The primary differentiator between this compound and novel antagonists lies in their selectivity for the five muscarinic receptor subtypes. While this compound exhibits a relatively non-selective binding profile, the newer agents demonstrate varying degrees of selectivity, particularly for the M3 receptor, which is the primary target for bronchodilation in the airways.[9]

Binding Affinity (Ki) at Muscarinic Receptor Subtypes

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values for this compound and the selected novel antagonists at human M1-M5 receptors.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Homatropine ~1.8~1.5~1.4--Non-selective
Tiotropium 0.320.790.160.500.32M1/M3 > M2/M4/M5
Aclidinium 0.92.00.61.01.3M3 ≈ M1 > M2/M4/M5
Glycopyrronium 2.55.01.03.22.5M3 > M1/M5 > M2/M4
Umeclidinium 0.254.00.161.60.4M3 ≈ M1 > M5 > M4 > M2

Note: Data is compiled from various sources and experimental conditions may vary. The Ki values for Homatropine are for the parent compound, as specific data for the methylbromide salt across all subtypes is limited. The selectivity profile is a qualitative summary of the binding data.

Functional Potency (pA2 / IC50)

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater potency. The IC50 value represents the concentration of an antagonist that inhibits a specific response by 50%.

CompoundTissue/Cell LineReceptor Subtype(s)pA2 / IC50
Homatropine Guinea pig atria (force)M2pA2 = 7.21[10]
Guinea pig atria (rate)M2pA2 = 7.07[10]
Guinea pig stomachM3pA2 = 7.13[10]
Tiotropium Human recombinant CHO cellsM3pKi = 10.8
Aclidinium Human recombinant CHO cellsM3pKi = 9.2
Glycopyrronium Human recombinant CHO cellsM3pKi = 8.9
Umeclidinium Human recombinant CHO cellsM3pKi = 10.4

Note: This table presents a selection of reported functional potencies to illustrate the comparative activities of these antagonists. Direct comparison of pA2 and pKi/IC50 values should be made with caution due to differences in experimental systems.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G proteins, which in turn modulate the activity of various downstream effector enzymes and ion channels. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.

The M1, M3, and M5 receptor subtypes primarily couple to G proteins of the Gq/11 family. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_receptor M1, M3, M5 Receptor cluster_gprotein Gq/11 Protein cluster_effector Effector & Second Messengers M_Receptor Muscarinic Receptor Gq Gαq/11 M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Gq/11 Signaling Pathway. (Within 100 characters)

The M2 and M4 receptor subtypes, on the other hand, couple to G proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of Gi/o proteins can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gi_Signaling cluster_receptor M2, M4 Receptor cluster_gprotein Gi/o Protein cluster_effector Effectors M_Receptor Muscarinic Receptor Gi Gαi/o M_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gbg Gβγ Ion_Channel Ion Channels (e.g., GIRK) Gbg->Ion_Channel Modulates cAMP_Reduction ↓ cAMP AC->cAMP_Reduction

Caption: Gi/o Signaling Pathway. (Within 100 characters)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of muscarinic antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To determine the Ki of a test antagonist by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test antagonist at various concentrations.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a dilution series of the test antagonist.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test antagonist, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test antagonist by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Antagonist - Buffers B Incubate: Membranes + Radioligand + Antagonist A->B C Filtration: Separate Bound from Free Ligand B->C D Washing C->D E Scintillation Counting: Quantify Radioactivity D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Competitive Radioligand Binding Assay Workflow. (Within 100 characters)

In Vitro Functional Assay: Calcium Mobilization (for M1, M3, M5 Receptors)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq/11-coupled receptors.

Objective: To determine the functional potency (IC50) of a test antagonist by measuring its inhibition of agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the desired human muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test antagonist at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[6]

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Using a fluorescence plate reader, measure the baseline fluorescence.

  • Add a fixed concentration of the muscarinic agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Functional Assay: GTPγS Binding (for M2, M4 Receptors)

This assay measures the ability of an antagonist to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins following agonist stimulation of Gi/o-coupled receptors.

Objective: To determine the functional potency (IC50) of a test antagonist by measuring its inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M2 or M4).

  • [³⁵S]GTPγS.

  • GDP.

  • Muscarinic agonist (e.g., carbachol).

  • Test antagonist at various concentrations.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters or scintillation proximity assay (SPA) beads.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test antagonist.

  • In a multi-well plate, combine the cell membranes, GDP, and the test antagonist. Incubate for a short period on ice.

  • Add the muscarinic agonist to stimulate the receptors.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.[1]

  • Terminate the reaction by rapid filtration through glass fiber filters or by adding SPA beads.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the percentage of inhibition of the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The development of subtype-selective muscarinic antagonists represents a significant advancement in the field of cholinergic pharmacology. While this compound remains a useful, non-selective tool, the novel antagonists discussed in this guide offer improved selectivity profiles, which can translate to enhanced therapeutic benefit and reduced side effects in clinical applications. The choice of antagonist for research or therapeutic development should be guided by a thorough understanding of their binding affinities and functional potencies at the different muscarinic receptor subtypes, as detailed in this comparative analysis. The provided experimental protocols serve as a foundation for the in-vitro characterization of these and other novel muscarinic receptor modulators.

References

Reproducibility of Homatropine Methylbromide's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistent effects of a compound across different biological systems is paramount. This guide provides an objective comparison of the performance of Homatropine Methylbromide, a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, across various cell lines, supported by available experimental data and detailed methodologies.

This compound acts as a competitive inhibitor of acetylcholine at muscarinic receptors. These receptors are involved in a wide array of cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels. By blocking these receptors, this compound can influence processes such as smooth muscle contraction and cell signaling.

Comparative Efficacy Across Cell Lines

The inhibitory effects of this compound on muscarinic acetylcholine receptors have been quantified in different cell types, providing insight into its potency and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Cell LineCell TypeEffect MeasuredIC50 (nM)
WKY-EEndothelial CellsInhibition of muscarinic receptors162.5
SHR-ESmooth Muscle CellsInhibition of muscarinic receptors170.3

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental methodologies for key assays are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate at 37°C for 1.5 hours.

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Incubate the plate with shaking for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

Intracellular Calcium Imaging (Fura-2 AM Assay)

This assay measures changes in intracellular calcium concentration, a key downstream event of muscarinic receptor activation.

Protocol:

  • Cell Loading: Load cells with 1 µg/ml of Fura-2 AM in a recording buffer for 30 minutes at room temperature.

  • Washing: Wash the cells with the recording buffer for 30 minutes at room temperature to allow for the hydrolysis of the esterified groups of the dye.

  • Imaging: Mount the coverslip with the cells onto an imaging chamber and add 0.5 ml of recording buffer.

  • Data Acquisition: Use a fluorescence microscope to acquire images. Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measure the emission at 510 nm.

  • Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is used to determine the intracellular calcium concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Homatropine_Methylbromide_Signaling_Pathway cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (mAChR) G_Protein G-Protein mAChR->G_Protein Activates Acetylcholine Acetylcholine Acetylcholine->mAChR Activates Homatropine_Methylbromide Homatropine Methylbromide Homatropine_Methylbromide->mAChR Blocks Downstream_Effectors Downstream Effectors (e.g., Adenylate Cyclase, Phospholipase C) G_Protein->Downstream_Effectors Modulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Proliferation) Downstream_Effectors->Cellular_Response

Mechanism of action of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., WKY-E, SHR-E) Start->Cell_Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Functional_Assay Functional Assay Compound_Treatment->Functional_Assay Viability_Assay Cell Viability Assay (MTT) Functional_Assay->Viability_Assay Option 1 Calcium_Assay Intracellular Calcium Assay (Fura-2 AM) Functional_Assay->Calcium_Assay Option 2 Data_Analysis Data Analysis (e.g., IC50 Calculation) Viability_Assay->Data_Analysis Calcium_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for evaluating this compound.

A Comparative Analysis of the Duration of Action: Homatropine Methylbromide vs. Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) methylbromide and glycopyrrolate (B1671915) are both quaternary ammonium (B1175870) antimuscarinic agents that act as competitive antagonists at acetylcholine (B1216132) receptors. Their therapeutic applications hinge on their ability to inhibit parasympathetic nerve stimulation, leading to effects such as reduced secretions, bronchodilation, and changes in heart rate. A critical parameter influencing their clinical utility is the duration of action. This guide provides a comparative analysis of the duration of action of homatropine methylbromide and glycopyrrolate, supported by experimental data and detailed methodologies.

Mechanism of Action

Both this compound and glycopyrrolate function by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the parasympathetic nervous system. This antagonism prevents acetylcholine from binding to its receptors on effector cells, thereby inhibiting parasympathetic responses. The primary signaling pathway affected is the G-protein coupled receptor cascade associated with mAChRs.

cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular mAChR Muscarinic Acetylcholine Receptor G_protein G-Protein (Gq/Gi) mAChR->G_protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Acetylcholine Acetylcholine Acetylcholine->mAChR Binds and Activates Antagonist This compound or Glycopyrrolate Antagonist->mAChR Competitively Blocks Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates

Figure 1: Simplified signaling pathway of muscarinic acetylcholine receptor antagonism.

Comparative Pharmacokinetics and Duration of Action

The duration of action of these drugs is influenced by their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. As quaternary ammonium compounds, both have limited ability to cross the blood-brain barrier.

ParameterThis compoundGlycopyrrolateReference(s)
Route of Administration Oral, Ophthalmic (as Hydrobromide)Intravenous, Intramuscular, Oral, Inhalation
Onset of Action Ophthalmic (mydriasis): 10-30 minutesIV: ~1 minute; IM: 15-30 minutes
Peak Effect Ophthalmic (mydriasis): 30-90 minutesIM: 30-45 minutes
Duration of Mydriatic Effect 6 hours to 4 days (as Homatropine Hydrobromide)Not a primary indication, but can cause mydriasis. One study in rabbits showed a persistent effect for 1 week.
Duration of Antisialagogue Effect Data not readily available in comparative studies.Up to 7 hours
Duration of Vagal Blocking Effect Data not readily available in comparative studies.2 to 3 hours
Elimination Half-life Not well-characterized for the methylbromide salt.IV: Approximately 50 minutes

Experimental Data and Protocols

Antisialagogue Effect

Experimental Protocol: Measurement of Salivary Secretion

A common method to assess the antisialagogue effect involves the following steps:

  • Subject Selection: Healthy adult volunteers with no contraindications to anticholinergic drugs.

  • Baseline Measurement: Subjects are asked to swallow to clear their mouths of saliva. A pre-weighed dental cotton roll is placed in the sublingual space for a fixed period (e.g., 2 minutes). The cotton roll is then removed and weighed to determine the baseline salivary flow rate (in g/min ).

  • Drug Administration: A standardized dose of the study drug (e.g., glycopyrrolate or this compound) is administered intravenously or intramuscularly.

  • Post-treatment Measurements: Salivary flow is measured at regular intervals (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes) using the same cotton roll technique.

  • Data Analysis: The percentage reduction in salivary flow from baseline is calculated at each time point for each drug. The duration of action is defined as the time taken for the salivary flow to return to a certain percentage (e.g., 50%) of the baseline.

Start Start Baseline Measure Baseline Salivary Flow Start->Baseline Administer Administer Study Drug Baseline->Administer Measure_Post Measure Salivary Flow at Intervals Administer->Measure_Post Analyze Analyze Data (% Reduction, Duration) Measure_Post->Analyze End End Analyze->End

Figure 2: Experimental workflow for assessing antisialagogue effect.
Mydriatic and Cycloplegic Effects

Homatropine (as the hydrobromide salt) is more commonly used for its mydriatic and cycloplegic effects than glycopyrrolate.

Experimental Protocol: Assessment of Mydriasis and Cycloplegia

  • Subject Selection: Healthy volunteers or patients requiring mydriasis for ophthalmic examination.

  • Baseline Measurement: Baseline pupil diameter is measured using a pupillometer. Accommodative amplitude is measured using a standard near-point rule.

  • Drug Instillation: A standardized volume of the ophthalmic solution (e.g., 2% homatropine hydrobromide) is instilled into the conjunctival sac.

  • Post-instillation Measurements: Pupil diameter and accommodative amplitude are measured at regular intervals (e.g., 15, 30, 60 minutes, and then hourly) until they return to baseline.

  • Data Analysis: The onset of action, time to peak effect, and duration of mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) are determined.

Parameter2% Homatropine HydrobromideReference(s)
Onset of Mydriasis 10-30 minutes
Peak Mydriasis 30-90 minutes
Duration of Mydriasis 6 hours - 4 days
Onset of Cycloplegia 30-90 minutes
Duration of Cycloplegia 10-48 hours

Clinical Applications and Duration of Action

The differing durations of action of this compound and glycopyrrolate influence their clinical use.

  • Glycopyrrolate's relatively shorter duration of vagal blockade (2-3 hours) and longer duration of antisialagogue effect (up to 7 hours) make it suitable for perioperative use to reduce secretions and prevent bradycardia without prolonged cardiovascular effects.

  • Homatropine's longer duration of mydriatic and cycloplegic effects makes it useful in ophthalmology for refraction and treatment of uveitis, where prolonged pupil dilation is desired.

Conclusion

Both this compound and glycopyrrolate are effective antimuscarinic agents with distinct profiles regarding their duration of action. Glycopyrrolate generally exhibits a shorter duration of cardiovascular effects but a prolonged antisialagogue effect, making it a preferred agent in the perioperative setting. Homatropine, particularly in its hydrobromide form for ophthalmic use, has a significantly longer duration of action on the eye, which is advantageous for specific ophthalmological procedures. The choice between these two agents should be guided by the desired therapeutic effect and the required duration of action for a specific clinical indication. Further direct comparative studies are warranted to provide a more comprehensive understanding of their relative durations of action across a broader range of clinical applications.

Safety Operating Guide

Proper Disposal of Homatropine Methylbromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of Homatropine Methylbromide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personnel safety and compliance with regulatory standards.

Regulatory Compliance

The disposal of pharmaceutical waste, including this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] It is crucial to consult and adhere to all applicable federal, state, and local regulations, as these may vary and can impact the specific disposal requirements for your facility.[3]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes:

  • Gloves : Chemical-impermeable gloves should be worn.[4]

  • Eye Protection : Tightly fitting safety goggles or glasses with side shields are necessary.[5]

  • Protective Clothing : A lab coat or other suitable protective clothing should be worn to avoid skin contact.[4][5]

  • Respiratory Protection : If there is a risk of dust formation or aerosol generation, a suitable respirator should be used in a well-ventilated area.[4][6]

Step-by-Step Disposal Procedure

  • Collection :

    • Collect waste this compound, including any surplus or non-recyclable solutions, in a designated and compatible waste container.[4][6]

    • The container must be kept tightly closed and suitable for disposal.[4][6][7]

  • Labeling :

    • Clearly label the waste container with the contents, "this compound," and appropriate hazard warnings. While some regulations for hazardous waste pharmaceuticals may have specific labeling requirements, such as using "Hazardous Waste Pharmaceuticals," it is essential to follow your institution's and local guidelines.[8]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[3][7]

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal :

    • The recommended method for the final disposal of this compound is to engage a licensed hazardous material disposal company.[5][6]

    • Controlled incineration with flue gas scrubbing is a potential disposal method.[4][5]

    • Do not dispose of this compound down the drain, as this can lead to environmental contamination.[4][5]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.[4]

  • Ensure adequate ventilation.[4]

  • Wearing appropriate PPE, prevent further leakage if it is safe to do so.[3][4]

  • Use an absorbent material, such as diatomite or universal binders, to collect the spilled substance.[3] For solid spills, sweep or shovel the material into a suitable disposal container.[6][7]

  • Clean the spill area thoroughly.[7]

  • Dispose of the collected waste and contaminated materials in accordance with the procedures outlined above.[4]

Disposal of Contaminated Packaging

Empty containers that held this compound must also be disposed of properly.

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[4]

  • Combustible packaging materials may be incinerated.[4]

Quantitative Toxicity Data

The following table summarizes the acute oral toxicity data for this compound. This information underscores the importance of proper handling and disposal to prevent accidental ingestion.

Test AnimalOral LD50
Rat1200 mg/kg
Mouse1400 mg/kg
Guinea Pig1000 mg/kg
(Data sourced from Sciencelab.com, Inc. MSDS)[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G start Identify Homatropine Methylbromide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Closed Container ppe->collect spill Spill Occurs collect->spill manage_spill Follow Spill Management Protocol spill->manage_spill Yes store Store Securely in a Ventilated Area spill->store No manage_spill->collect contact_disposal Contact Licensed Hazardous Waste Company store->contact_disposal end Final Disposal (e.g., Incineration) contact_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Homatropine Methylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Homatropine Methylbromide, a compound requiring careful management. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a multi-layered approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE and safety protocols.

Protective EquipmentSpecifications & RationaleCitations
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust and splashes.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber) should be worn. Gloves must be inspected for integrity before each use and changed regularly, or immediately if contaminated. Always wash hands thoroughly after removing gloves.[1][2][3][4]
Body Protection Wear a disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For larger quantities or increased risk of exposure, fire/flame resistant and impervious clothing is recommended.[2][3][5]
Respiratory Protection A dust respirator or a full-face respirator should be used if exposure limits are exceeded, if irritation is experienced, or when there is a risk of inhaling dust particles. Use in a well-ventilated area is essential.[2][3][6][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. A local exhaust ventilation system is recommended.[3][8]

  • Verify that a safety shower and an eye wash station are readily accessible.[3]

  • Restrict access to the handling area to authorized personnel only.[5]

  • Avoid the formation of dust and aerosols.[2]

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above. Double gloving is recommended.[5][9]

  • Wash hands thoroughly before donning and after removing gloves.[2][5]

  • Do not eat, drink, or smoke in the area where this compound is handled.[3][8]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

3. In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[3]

  • Wear appropriate PPE, including respiratory protection.[3][6]

  • Use dry clean-up procedures to avoid generating dust.[6]

  • Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[7]

  • Decontaminate the spill area with a suitable cleaning agent.[10]

Disposal Plan for this compound

Proper disposal is essential to prevent environmental contamination and potential harm.

1. Waste Collection:

  • All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[6][7]

2. Disposal Method:

  • The primary recommended method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[1][6]

  • Alternatively, the waste can be offered to a licensed hazardous material disposal company.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1][2]

3. Regulatory Compliance:

  • Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of procedures for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_area Prepare Handling Area (Ventilation, Safety Stations) don_ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) prep_area->don_ppe handle_compound Handle this compound (Avoid Dust, No Eating/Drinking) don_ppe->handle_compound spill Spill Occurs handle_compound->spill if collect_waste Collect Waste in Labeled, Sealed Container handle_compound->collect_waste after use evacuate Evacuate Area spill->evacuate yes dispose Dispose via Incineration or Licensed Vendor collect_waste->dispose wear_ppe_spill Wear Full PPE evacuate->wear_ppe_spill cleanup Clean Spill (Dry Method) wear_ppe_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->collect_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homatropine Methylbromide
Reactant of Route 2
Homatropine Methylbromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.